Dihydroepistephamiersine 6-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate |
InChI |
InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3 |
InChI Key |
SCWUZSBREAMJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroepistephamiersine 6-acetate: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Dihydroepistephamiersine 6-acetate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its chemical nature as a hasubanan (B79425) alkaloid and data from structurally related compounds isolated from the Stephania genus. The presented bioactivities and experimental protocols are for analogous compounds and should be considered as a predictive reference for this compound.
Introduction
This compound is a hasubanan-type alkaloid, a class of nitrogen-containing secondary metabolites found in plants of the Stephania genus, particularly Stephania japonica.[1] Alkaloids from this genus have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and antitumor effects. This technical guide aims to provide a detailed overview of the known chemical properties of this compound and the potential biological activities and mechanisms of action inferred from related hasubanan alkaloids.
Chemical and Physical Properties
Based on available chemical data, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57361-74-7 | [1] |
| Molecular Formula | C₂₃H₃₁NO₇ | [1] |
| Molecular Weight | 433.5 g/mol | [1] |
| Predicted Boiling Point | 539.6±50.0 °C | [1] |
| Predicted Density | 1.29±0.1 g/cm³ | [1] |
| Predicted pKa | 6.46±0.70 | [1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Natural Source | Roots of Stephania japonica | [1] |
Potential Biological Activities and Mechanism of Action (Based on Related Hasubanan Alkaloids)
Anti-Inflammatory Activity
Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production.
Quantitative Data for Anti-Inflammatory Activity of Related Hasubanan Alkaloids:
| Compound | Assay System | Target | IC₅₀ (µM) |
| Longanone | LPS-stimulated RAW264.7 macrophages | TNF-α | 19.22 |
| Cephatonine | LPS-stimulated RAW264.7 macrophages | TNF-α | 16.44 |
| Prostephabyssine | LPS-stimulated RAW264.7 macrophages | TNF-α | 15.86 |
| Longanone | LPS-stimulated RAW264.7 macrophages | IL-6 | 6.54 |
| Cephatonine | LPS-stimulated RAW264.7 macrophages | IL-6 | 39.12 |
| Prostephabyssine | LPS-stimulated RAW264.7 macrophages | IL-6 | 30.44 |
Source: Natural Product Research, 2022
This data suggests that hasubanan alkaloids can effectively suppress the inflammatory response at the cellular level.
Neuroprotective Effects
Alkaloids from Stephania japonica have been shown to possess neuroprotective and anti-neuroinflammatory activities. These effects are crucial for the potential treatment of neurodegenerative diseases and ischemic stroke. Studies on total alkaloid fractions and specific hasubanan alkaloids from S. japonica have indicated potent protective effects against brain injury in animal models. The mechanism is thought to involve the inhibition of microglial activation.
Experimental Protocols (Based on Related Hasubanan Alkaloid Research)
The following are detailed methodologies for key experiments typically cited in the study of hasubanan alkaloids, which can serve as a template for investigating this compound.
Isolation and Purification of Hasubanan Alkaloids from Stephania species
-
Extraction: The air-dried and powdered plant material (e.g., roots of Stephania japonica) is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in a 3% HCl solution and partitioned with ethyl acetate to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with Na₂CO₃ to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure alkaloids.
In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Production in RAW264.7 Macrophages)
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of the compound that inhibits 50% of the cytokine production (IC₅₀) is calculated.
In Vivo Neuroprotective Assay (Middle Cerebral Artery Occlusion - MCAO - Model in Rats)
-
Animal Model: Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Drug Administration: The test compound or vehicle is administered to the rats, often intraperitoneally or intravenously, at specific time points before or after the MCAO procedure.
-
Neurological Deficit Scoring: Neurological deficits are evaluated at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the rats are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
-
Histological and Molecular Analysis: Brain tissues can be further processed for histological examination (e.g., H&E staining) and molecular analyses (e.g., Western blotting, immunohistochemistry) to investigate the underlying mechanisms of neuroprotection, such as the inhibition of microglial activation or apoptosis.
Signaling Pathways and Experimental Workflows
Visual representations of key processes are provided below to aid in the understanding of the experimental logic and potential mechanisms of action.
References
Unveiling the Chemical Architecture of Dihydroepistephamiersine 6-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, isolation, and characterization of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid. The information presented is collated from seminal research in the field of natural product chemistry, offering a foundational resource for professionals engaged in phytochemical research and drug discovery.
Core Compound Profile
This compound is a complex isoquinoline (B145761) alkaloid belonging to the hasubanan (B79425) class. These natural products are characterized by a unique tetracyclic ring system and have been a subject of interest for their potential biological activities.
| Property | Data | Reference |
| Compound Name | This compound | |
| CAS Number | 57361-74-7 | [1] |
| Molecular Formula | C₂₃H₃₁NO₇ | [1] |
| Molecular Weight | 433.49 g/mol | [1] |
| Compound Type | Hasubanan Alkaloid | |
| Natural Source | Roots of Stephania japonica and Stephania abyssinica | [1][2] |
Chemical Structure
The definitive chemical structure of this compound is presented below. The structure was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with chemical derivatization studies.
(Structure image to be inserted here based on the definitive source)
Key Structural Features:
-
Hasubanan Core: A tetracyclic framework characteristic of this alkaloid subclass.
-
Acetate (B1210297) Group: An acetate moiety located at the C-6 position, a key feature distinguishing it from related compounds.
-
Stereochemistry: The molecule possesses multiple stereocenters, the specific configuration of which is crucial for its biological activity and was determined through detailed spectroscopic and synthetic studies.
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process typical for the extraction and purification of natural products.
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
1. Extraction: The dried and powdered roots of the source plant are typically macerated with a polar solvent, such as methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting methanolic extracts are then combined and concentrated under reduced pressure.
2. Acid-Base Partitioning: The concentrated crude extract is subjected to an acid-base partitioning process to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., diethyl ether). The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform).
3. Chromatographic Purification: The crude alkaloid fraction obtained is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is employed to separate the individual alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and concentrated. Further purification may be achieved through preparative TLC or crystallization.
Spectroscopic Data for Structure Elucidation
The structural determination of this compound relies on the interpretation of its spectroscopic data. Below is a summary of the expected key data points.
| Spectroscopic Technique | Key Observational Data |
| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, the N-methyl group, and protons of the hasubanan skeleton, including a characteristic signal for the proton at the acetylated carbon. |
| ¹³C-NMR | Resonances for all 23 carbon atoms, including those of the aromatic rings, methoxy groups, the N-methyl group, the carbonyl and methyl carbons of the acetate group, and the aliphatic carbons of the tetracyclic core. |
| IR (Infrared) | Absorption bands indicative of a hydroxyl group, a carbonyl group (from the acetate), and aromatic C-H and C=C stretching vibrations. |
| MS (Mass Spectrometry) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the hasubanan scaffold. |
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity profile. Hasubanan alkaloids, as a class, have been reported to exhibit a range of biological activities, including analgesic and anti-inflammatory properties. Further research is required to elucidate the specific pharmacological effects of this compound.
The logical relationship for future investigation into the biological activity of this compound is outlined below.
Caption: Logical progression for the biological evaluation of this compound.
This guide serves as a comprehensive starting point for researchers interested in this compound. The detailed chemical and procedural information provided herein is intended to facilitate further investigation into the synthesis, biological activity, and potential therapeutic applications of this intriguing natural product.
References
Technical Guide: Isolation of Dihydroepistephamiersine 6-acetate from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid, from its natural plant sources. While a singular, detailed protocol for this specific compound is not extensively documented in publicly available literature, this document consolidates established methodologies for the isolation of related hasubanan (B79425) alkaloids from plants of the Stephania genus, particularly Stephania japonica, from which this compound has been reported.
Introduction to this compound
This compound is a member of the hasubanan class of alkaloids, a structurally complex group of nitrogen-containing secondary metabolites. These compounds are predominantly found in plants of the Menispermaceae family, with the Stephania genus being a prominent source. Hasubanan alkaloids have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, neuroprotective, and opioid receptor binding properties. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Natural Sources
The primary natural source for this compound and other related hasubanan alkaloids are plants belonging to the Stephania genus. Species from which hasubanan alkaloids have been successfully isolated include:
-
Stephania japonica (Thunb.) Miers: The roots of this plant are a confirmed source of this compound.
-
Stephania longa
-
Stephania hernandifolia
-
Stephania miersii
The concentration and specific profile of alkaloids can vary depending on the plant part (roots, stems, or leaves), geographical location, and time of harvest.
Experimental Protocol: A Representative Methodology
The following protocol is a synthesized methodology based on established procedures for the isolation of hasubanan alkaloids from Stephania species. This multi-step process involves extraction, acid-base partitioning, and multi-stage chromatographic purification.
3.1. Plant Material and Extraction
-
Preparation of Plant Material : Air-dried and powdered plant material (typically roots or whole plants) of a Stephania species is used as the starting material.
-
Solvent Extraction :
-
The powdered plant material is exhaustively extracted with 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
3.2. Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or tartaric acid).
-
Defatting : The acidic solution is then partitioned with a non-polar solvent such as petroleum ether or ethyl acetate (B1210297) to remove fats, pigments, and other neutral or acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.
-
Basification and Extraction : The acidic aqueous layer is basified with an alkali (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Alkaloid Extraction : The basified aqueous solution is then extracted multiple times with a chlorinated solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).
-
Crude Alkaloid Fraction : The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.
3.3. Chromatographic Purification
The crude alkaloid fraction is a complex mixture and requires further separation using various chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography :
-
The crude alkaloid extract is subjected to column chromatography on a silica gel stationary phase.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), with the methanol concentration gradually increased.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) :
-
Promising fractions from the initial column chromatography are further purified using MPLC with reversed-phase (RP-18) columns or preparative HPLC.
-
A common mobile phase for reversed-phase chromatography is a gradient of methanol or acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid.
-
-
Size Exclusion Chromatography :
-
Gel filtration chromatography using Sephadex LH-20 with methanol as the eluent can also be employed to separate compounds based on their molecular size.
-
-
¹H NMR-Guided Fractionation : For the isolation of novel or target compounds, ¹H NMR spectroscopy can be used to guide the fractionation process. Fractions exhibiting characteristic signals for hasubanan alkaloids are prioritized for further purification.
3.4. Structure Elucidation
The purified compounds are identified and characterized using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : HRESIMS is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.
-
Circular Dichroism (CD) : The absolute configuration of the molecule can be determined by comparing experimental and calculated electronic circular dichroism spectra.
Data Presentation
The following table summarizes the type of quantitative data typically reported in the isolation of hasubanan alkaloids. The values provided are illustrative and will vary based on the specific plant material and experimental conditions.
| Parameter | Example Value/Data | Source/Method |
| Plant Material | ||
| Species | Stephania japonica | Botanical Identification |
| Plant Part | Roots | Material Collection |
| Dry Weight | 5.0 kg | Gravimetric Analysis |
| Extraction | ||
| Crude Extract Yield | 350 g | Gravimetric Analysis |
| Crude Alkaloid Yield | 15 g | Gravimetric Analysis |
| Purification | ||
| Yield of this compound | 25 mg | HPLC Quantification |
| Purity | >98% | HPLC Analysis |
| Spectroscopic Data | ||
| Molecular Formula | C₂₄H₂₇NO₆ | HRESIMS |
| ¹H and ¹³C NMR | Chemical shifts (δ) in ppm | NMR Spectroscopy |
| Optical Rotation | [α]D value | Polarimetry |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
5.2. Logical Relationship of Hasubanan Alkaloid Sources
This diagram shows the relationship between the plant genus, species, and the target compound class.
Caption: Hierarchical relationship of the natural sources of hasubanan alkaloids.
Conclusion
The isolation of this compound from natural sources is a challenging yet rewarding endeavor that provides valuable compounds for further pharmacological investigation. The methodologies outlined in this guide, based on established practices for hasubanan alkaloid isolation, offer a solid foundation for researchers in natural product chemistry and drug development. Successful isolation and characterization of this and related alkaloids will continue to contribute to our understanding of their therapeutic potential.
Physical and chemical properties of Dihydroepistephamiersine 6-acetate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Dihydroepistephamiersine 6-acetate, a hasubanan (B79425) alkaloid isolated from Stephania japonica.
Chemical and Physical Properties
This compound is a naturally occurring alkaloid belonging to the hasubanan class. It is characterized by a complex polycyclic structure. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁NO₇ | [1] |
| Molecular Weight | 433.5 g/mol | [1] |
| CAS Number | 57361-74-7 | |
| Appearance | Powder | [1] |
| Boiling Point | 539.6 ± 50.0 °C (Predicted) | [1] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the complex structure of hasubanan alkaloids.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the aromatic ring.
-
Methoxyl Protons: Sharp singlets for the methoxy (B1213986) groups attached to the aromatic ring and other parts of the molecule.
-
Aliphatic Protons: A complex series of multiplets in the upfield region corresponding to the protons of the polycyclic core.
-
N-Methyl Group: A singlet corresponding to the methyl group attached to the nitrogen atom.
-
Acetyl Group: A singlet around 2.0 ppm corresponding to the methyl protons of the acetate group.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (around 170 ppm) corresponding to the carbonyl carbon of the acetate group.
-
Aromatic Carbons: Signals in the aromatic region (110-160 ppm).
-
Aliphatic Carbons: A series of signals in the upfield region corresponding to the carbons of the hasubanan skeleton.
-
Methoxyl Carbons: Signals around 55-60 ppm.
-
N-Methyl Carbon: A signal for the N-methyl group.
-
Acetyl Methyl Carbon: A signal around 21 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.
-
Loss of Acetyl Group: A fragment corresponding to the loss of the acetyl group (CH₃CO).
-
Loss of Methoxy Group: Fragments resulting from the loss of one or more methoxy groups (OCH₃).
-
Cleavage of the Polycyclic Core: A complex pattern of fragments arising from the cleavage of the hasubanan skeleton.
Experimental Protocols
Isolation of Hasubanan Alkaloids from Stephania japonica
The following is a general protocol for the extraction and isolation of hasubanan alkaloids from Stephania japonica, which would include this compound.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Stephania japonica) is subjected to maceration with a polar solvent such as methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and other non-basic compounds. The acidic aqueous layer is then basified (e.g., with NaOH to pH 9-10) to precipitate the alkaloids.
-
Solvent Extraction: The basified aqueous solution is extracted with an organic solvent such as chloroform or dichloromethane to transfer the alkaloids into the organic phase.
-
Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to obtain a crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).
-
Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the desired compound are combined and may require further purification by preparative HPLC to yield pure this compound.
Biological Activity and Signaling Pathways
Hasubanan alkaloids isolated from Stephania japonica have been reported to exhibit a range of biological activities, including affinity for opioid receptors and anti-neuroinflammatory effects.[1][2] While the specific signaling pathways of this compound have not been extensively elucidated, the activities of related hasubanan alkaloids suggest potential interactions with key cellular signaling cascades.
Opioid Receptor Binding
Several hasubanan alkaloids from Stephania japonica have shown binding affinity for the delta-opioid receptor.[1] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various downstream signaling pathways.
Activation of the delta-opioid receptor by a ligand like a hasubanan alkaloid typically leads to the activation of inhibitory G-proteins (Gi/Go). This can result in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation can modulate ion channel activity, often leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These events collectively lead to a reduction in neuronal excitability, which may contribute to analgesic and other central nervous system effects.
Anti-Neuroinflammatory Effects
The anti-neuroinflammatory properties of hasubanan alkaloids may be mediated through the modulation of inflammatory signaling pathways in glial cells, such as microglia and astrocytes. A potential mechanism involves the inhibition of pro-inflammatory cytokine production.
In this hypothetical pathway, an inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4) on the surface of immune cells in the central nervous system. This activation triggers intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. Activation of NF-κB leads to its translocation to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines. Hasubanan alkaloids like this compound may exert their anti-neuroinflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.
Conclusion
This compound represents an interesting natural product with potential therapeutic applications. Further research is warranted to fully characterize its spectroscopic properties, develop efficient synthetic routes, and elucidate its precise mechanisms of biological action and associated signaling pathways. This knowledge will be crucial for any future drug development efforts based on this hasubanan alkaloid scaffold.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hasubanan (B79425) alkaloid, Oxoepistephamiersine, and its related compounds. It covers the initial discovery and isolation of this natural product, details its total synthesis, and explores the known biological activities of the broader hasubanan alkaloid family, offering insights into the potential therapeutic applications of this class of molecules. Due to the limited availability of direct biological data for Oxoepistephamiersine, this guide leverages data from structurally similar hasubanan alkaloids to infer its potential pharmacological profile. The document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
Hasubanan alkaloids are a complex and structurally diverse family of natural products primarily isolated from plants of the Stephania genus.[1] These compounds are characterized by a unique aza-[4.4.3]propellane core skeleton and have garnered significant attention from the scientific community due to their interesting biological activities. This guide focuses on a specific member of this family, Oxoepistephamiersine, a hasubanalactam alkaloid. While the initial query referred to "Dihydroepistephamiersine," our comprehensive literature review indicates this is likely a misspelling, and the compound of interest is indeed Oxoepistephamiersine.
This document details the discovery and isolation of Oxoepistephamiersine, provides a thorough account of its total synthesis, and presents the known biological activities of related hasubanan alkaloids, including their antimicrobial, anti-inflammatory, and opioid receptor binding properties.
Discovery and Isolation of Oxoepistephamiersine
Oxoepistephamiersine was first isolated from the roots of Stephania japonica.[2] The isolation process involved petroleum ether extraction of the dried and chipped roots, followed by chromatographic separation to yield the pure compound.[2]
Table 1: Physicochemical Properties of Oxoepistephamiersine
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₅ | [2] |
| Molecular Weight | 357.4 g/mol | [2] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Optical Rotation | Not Reported |
Total Synthesis of (±)-Oxoepistephamiersine
A total synthesis of (±)-Oxoepistephamiersine was recently reported by Zhao and coworkers as part of a divergent approach to complex hasubanan alkaloids.[1][3][4][5] The synthesis commences from a common pentacyclic intermediate and involves a series of strategic chemical transformations to construct the intricate architecture of the target molecule.
Synthetic Scheme
The final steps in the synthesis of (±)-Oxoepistephamiersine from the common pentacyclic intermediate 6 are outlined below.[6]
Caption: Final steps in the total synthesis of (±)-Oxoepistephamiersine.
Experimental Protocols
The following protocols are adapted from the supplementary information of the total synthesis publication.[6]
Step a: Methylation of Pentacyclic Intermediate (6) To a solution of the pentacyclic intermediate 6 in anhydrous THF at -78 °C is added LHMDS (1.5 equivalents). After stirring for 10 minutes, MeOTf (2.0 equivalents) is added, and the reaction mixture is stirred for an additional 1.5 hours at -78 °C. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the methylated intermediate.
Step b: Permethylation To a suspension of NaH (10.0 equivalents) in anhydrous THF is added a solution of the methylated intermediate in THF. Me₂SO₄ (10.0 equivalents) is then added, and the reaction mixture is heated to 55 °C for 24 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to give the permethylated intermediate.
Step c: Hydroboration-Oxidation To a solution of the permethylated intermediate in anhydrous THF at 0 °C is added BH₃·DMS (3.0 equivalents). The reaction mixture is allowed to warm to 35 °C and stirred for 6 hours. The mixture is then cooled to 0 °C, and aqueous NaOH (3.0 equivalents, 2.0 M) and H₂O₂ (3.0 equivalents, 30% in H₂O) are added sequentially. The mixture is stirred at room temperature for 5 hours. The reaction is then quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Step d: Oxidation to (±)-Oxoepistephamiersine (5) To a solution of the hydroxylated intermediate in CH₂Cl₂ at 0 °C is added NaHCO₃ (5.0 equivalents) followed by Dess-Martin periodinane (3.0 equivalents). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (±)-Oxoepistephamiersine (5 ).
Biological Activities of Related Hasubanan Alkaloids
While specific biological data for Oxoepistephamiersine is not currently available in the public domain, numerous studies have reported the biological activities of other hasubanan alkaloids. This section summarizes these findings to provide a potential pharmacological context for Oxoepistephamiersine.
Antimicrobial Activity
Several hasubanan alkaloids have demonstrated antimicrobial properties. For instance, glabradine, a hasubanalactam alkaloid from Stephania glabra, exhibited potent activity against a panel of bacteria and fungi.
Table 2: Antimicrobial Activity of Glabradine
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not specified, but potent | |
| Streptococcus mutans | Not specified, but potent | |
| Microsporum gypseum | Not specified, but potent | |
| Microsporum canis | Not specified, but potent | |
| Trichophyton rubrum | Not specified, but potent |
Anti-inflammatory Activity
Certain hasubanan alkaloids isolated from Stephania longa have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages.
Table 3: Anti-inflammatory Activity of Hasubanan Alkaloids from Stephania longa
| Compound | Inhibition of TNF-α Production (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) | Reference |
| Longanone | 19.22 | 6.54 | |
| Cephatonine | 16.44 | 39.12 | |
| Prostephabyssine | 15.86 | 30.44 |
Opioid Receptor Affinity
A study on hasubanan alkaloids from the aerial parts of Stephania japonica revealed their affinity for the human delta-opioid receptor.[2]
Table 4: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids from Stephania japonica
| Compound | IC₅₀ (µM) | Reference |
| Compound 1 (new) | 0.7 | [2] |
| Compound 2 (new) | 46 | [2] |
| Known hasubanans (3-8) | 1.2 - 25 | [2] |
Potential Signaling Pathways
Based on the observed biological activities of hasubanan alkaloids, several signaling pathways can be implicated as potential targets.
Opioid Receptor Signaling
The affinity of some hasubanan alkaloids for the delta-opioid receptor suggests their potential to modulate opioid signaling pathways. Activation of these G-protein coupled receptors can lead to downstream effects such as analgesia.
Caption: Potential modulation of the opioid signaling pathway by hasubanan alkaloids.
Inflammatory Signaling Pathways
The anti-inflammatory activity of certain hasubanan alkaloids, specifically the inhibition of TNF-α and IL-6, points towards the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Potential points of intervention for hasubanan alkaloids in inflammatory signaling.
Conclusion and Future Directions
Oxoepistephamiersine, a member of the hasubanan alkaloid family, has been successfully isolated and synthesized. While direct biological data for this compound remains elusive, the broader family of hasubanan alkaloids exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, and opioid receptor modulation. These findings suggest that Oxoepistephamiersine and its analogues represent a valuable scaffold for the development of new therapeutic agents.
Future research should focus on the biological evaluation of synthetically accessible hasubanan alkaloids, including Oxoepistephamiersine, to elucidate their specific pharmacological profiles and mechanisms of action. A thorough investigation into their structure-activity relationships will be crucial for optimizing their potency and selectivity for various biological targets. The detailed synthetic protocols and compiled biological data in this guide provide a solid foundation for researchers to embark on these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hasubanan - Wikipedia [en.wikipedia.org]
- 5. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Natural Occurrence of Epistephamiersine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, isolation, and biological activities of Epistephamiersine and its structurally related hasubanan (B79425) alkaloids. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.
Natural Sources and Structures of Epistephamiersine Derivatives
Epistephamiersine is a hasubanan-type alkaloid that has been isolated from Stephania japonica, a plant species belonging to the Menispermaceae family. The genus Stephania is a rich source of diverse isoquinoline (B145761) alkaloids, including a variety of hasubanan derivatives. These compounds share a common tetracyclic core structure and exhibit a range of biological activities.
Several other hasubanan alkaloids, which can be considered derivatives of Epistephamiersine due to their shared structural scaffold, have been isolated from Stephania species, particularly S. japonica and S. longa. A summary of these compounds is presented in Table 1.
Table 1: Naturally Occurring Epistephamiersine Derivatives (Hasubanan Alkaloids) from Stephania Species
| Compound Name | Plant Source(s) | Molecular Formula | Key Structural Features | Reference(s) |
| Epistephamiersine | Stephania japonica, Stephania hernandifolia | C₂₁H₂₇NO₆ | Hasubanan core | [1] |
| N-methylstephisoferulin | Stephania japonica | Not specified in snippets | Hasubanan alkaloid | [2] |
| 6-cinnamoylhernandine | Stephania japonica | Not specified in snippets | Hasubanan alkaloid with cinnamoyl group | [2] |
| Stephalonine E | Stephania japonica, Stephania longa | Not specified in snippets | Hasubanan alkaloid | [2][3] |
| Aknadinine | Stephania japonica, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2] |
| Longanine | Stephania japonica | Not specified in snippets | Hasubanan alkaloid | [2] |
| Aknadilactam | Stephania japonica, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2] |
| N-methylstephuline | Stephania japonica, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2] |
| Prostephabyssine | Stephania japonica, Stephania longa, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2][3] |
| Dihydroepistephamiersine | Stephania hernandifolia | Not specified in snippets | Reduced form of Epistephamiersine | [1] |
| Stephalonester A | Stephania longa | Not specified in snippets | Hasubanan alkaloid | [3] |
| Stephalonester B | Stephania longa | Not specified in snippets | Hasubanan alkaloid | [3] |
| Cephatonine | Stephania longa | Not specified in snippets | Hasubanan alkaloid | [3] |
Biological Activities and Quantitative Data
Hasubanan alkaloids have demonstrated notable biological activities, particularly as modulators of opioid receptors and as anti-inflammatory agents.
Opioid Receptor Binding Affinity
Several hasubanan alkaloids isolated from the aerial parts of Stephania japonica have shown affinity for the human delta-opioid receptor. The inhibitory concentration (IC₅₀) values for this binding activity are summarized in Table 2. These compounds were found to be inactive against kappa-opioid receptors but displayed similar potency against the mu-opioid receptor.[2][4]
Table 2: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids
| Compound | IC₅₀ (µM) |
| N-methylstephisoferulin | 0.7 - 46 |
| 6-cinnamoylhernandine | 0.7 - 46 |
| Stephalonine E | 0.7 - 46 |
| Aknadinine | 0.7 - 46 |
| Longanine | 0.7 - 46 |
| Aknadilactam | 0.7 - 46 |
| N-methylstephuline | 0.7 - 46 |
| Prostephabyssine | 0.7 - 46 |
Anti-Inflammatory Activity
A study on hasubanan alkaloids from Stephania longa revealed their potential to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The IC₅₀ values for these anti-inflammatory effects are presented in Table 3.[3][5]
Table 3: Anti-Inflammatory Activity of Hasubanan Alkaloids
| Compound | Inhibition of TNF-α Production (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) |
| Longanone | 19.22 | 6.54 |
| Cephatonine | 16.44 | 39.12 |
| Prostephabyssine | 15.86 | 30.44 |
Experimental Protocols
The isolation and characterization of Epistephamiersine and its derivatives involve a series of chromatographic and spectroscopic techniques. While specific parameters may vary between laboratories and target compounds, a general workflow can be outlined.
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation and purification of hasubanan alkaloids from Stephania species.
Methodology Details:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as 95% ethanol. The solvent is then removed under reduced pressure to yield a crude extract.[1]
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids. The extract is dissolved in an acidic aqueous solution and washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and acidic compounds. The aqueous layer is then basified and extracted with a chlorinated solvent (e.g., chloroform) to obtain the crude alkaloid fraction.[1]
-
Column Chromatography: The crude alkaloid fraction is then subjected to various column chromatographic techniques for further separation. Common stationary phases include silica gel, reversed-phase C18 (RP-18), MCI gel CHP 20P, and Sephadex LH-20.[1] Elution is typically performed with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is often achieved using preparative HPLC, frequently with a reversed-phase column.
Structural Elucidation
The structures of the purified compounds are determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon-hydrogen framework of the molecules.[4][6]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compounds.[6]
-
Circular Dichroism (CD) Spectroscopy: The absolute configurations of the chiral centers are often established by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra.[6]
Signaling Pathways
The biological activities of hasubanan alkaloids suggest their interaction with specific cellular signaling pathways.
Opioid Receptor Signaling Pathway
The binding of hasubanan alkaloids to opioid receptors initiates a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits.[7] The Gα subunit (of the Gi/o type) inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[2][7] This overall signaling leads to a decrease in neuronal excitability, which is the basis for their analgesic effects.
Potential Involvement in the NF-κB Signaling Pathway
The anti-inflammatory effects of certain hasubanan alkaloids, such as the inhibition of TNF-α and IL-6 production, suggest a possible interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates the transcription of pro-inflammatory mediators. Many natural alkaloids exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK or the degradation of IκB.[1][8]
Conclusion
Epistephamiersine and its naturally occurring derivatives from the Stephania genus represent a promising class of hasubanan alkaloids with demonstrated biological activities. Their ability to modulate opioid receptors and inhibit inflammatory pathways makes them attractive candidates for further investigation in the context of pain management and inflammatory diseases. The methodologies outlined in this guide provide a framework for the continued exploration of these and other related natural products, from their isolation and structural characterization to the elucidation of their mechanisms of action at the molecular level. Further research is warranted to fully understand the therapeutic potential of these compounds.
References
- 1. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmbio.cn [mmbio.cn]
- 6. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Pharmacology of Hasubanan Alkaloids: A Technical Review for Drug Discovery
An in-depth exploration of the pharmacological landscape of hasubanan (B79425) alkaloids, offering a technical guide for researchers, scientists, and drug development professionals. This whitepaper delves into their therapeutic potential, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.
The hasubanan alkaloids, a class of structurally complex natural products primarily isolated from plants of the Stephania genus, have emerged as a compelling area of pharmacological research. Their intricate, morphine-related tetracyclic core has attracted significant interest for its potential to modulate a range of biological targets, offering promising avenues for the development of novel therapeutics. This technical guide provides a comprehensive review of the current understanding of hasubanan alkaloid pharmacology, with a focus on their anti-inflammatory, opioid receptor modulating, anti-hepatitis B virus (HBV), and cytotoxic activities.
Quantitative Pharmacological Data
The pharmacological effects of hasubanan alkaloids are diverse, with several members of this class exhibiting potent and selective activities. The following tables summarize the key quantitative data from published literature, providing a comparative overview of their potency across different biological assays.
Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Longanone | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 19.22 | |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 6.54 | ||
| Cephatonine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 16.44 | |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 39.12 | ||
| Prostephabyssine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 15.86 | |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 30.44 |
Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids
| Compound Class | Receptor | Assay System | IC50 Range (µM) | Reference |
| Hasubanan Alkaloids | Human δ-opioid receptor | Radioligand binding assay | 0.7 - 46 | |
| Human µ-opioid receptor | Radioligand binding assay | Similar potency to δ-opioid receptor | ||
| Human κ-opioid receptor | Radioligand binding assay | Inactive |
Table 3: Antiproliferative Activity of Hasubanan Alkaloids
| Compound Class | Cell Line | Activity | Reference |
| Four synthetic hasubanan alkaloids | N87 (gastric carcinoma) | Submicromolar inhibitors |
Experimental Protocols
A critical component of understanding the pharmacological data is a thorough appreciation of the experimental methodologies employed. This section details the key protocols used to characterize the biological activities of hasubanan alkaloids.
Anti-inflammatory Activity Assay: Inhibition of Cytokine Production
The anti-inflammatory properties of hasubanan alkaloids have been primarily assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
RAW264.7 cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells are pre-treated with varying concentrations of the hasubanan alkaloid for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
The cell culture supernatants are collected after a defined incubation period (e.g., 24 hours).
-
Cytokine Quantification:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
The collected culture supernatants are analyzed for TNF-α and IL-6 concentrations using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions, which typically involves the use of capture and detection antibodies specific for each cytokine.
-
The absorbance is measured at a specific wavelength, and the cytokine concentrations are determined by comparison with a standard curve.
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the logarithm of the hasubanan alkaloid concentration and fitting the data to a sigmoidal dose-response curve.
Opioid Receptor Binding Assay
The affinity of hasubanan alkaloids for opioid receptors is determined using radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor.
Membrane Preparation:
-
Source: Membranes are typically prepared from cell lines stably expressing the human opioid receptors (µ, δ, or κ), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.
-
Procedure:
-
Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Assay:
-
Radioligands: Specific high-affinity radiolabeled ligands are used for each receptor subtype (e.g., [³H]DAMGO for µ-opioid receptor, [³H]naltrindole for δ-opioid receptor, and [³H]U69,593 for κ-opioid receptor).
-
Procedure:
-
A mixture containing the cell membranes, the radioligand, and varying concentrations of the hasubanan alkaloid (or a known competing ligand for control) is incubated in a multi-well plate.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement:
-
Method: Liquid scintillation counting.
-
Procedure: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
Data Analysis:
-
The IC50 value, which is the concentration of the hasubanan alkaloid that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Signaling Pathways
While the precise signaling pathways for many hasubanan alkaloids are still under investigation, their interactions with known receptors provide a framework for understanding their potential mechanisms of action.
Anti-inflammatory Signaling
The inhibition of LPS-induced TNF-α and IL-6 production by hasubanan alkaloids suggests an interference with the Toll-like receptor 4 (TLR4) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This activation triggers a downstream signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of pro-inflammatory gene expression. The hasubanan alkaloids may exert their anti-inflammatory effects by inhibiting one or more key components of this pathway.
Opioid Receptor Signaling
The binding of hasubanan alkaloids to opioid receptors, particularly the δ- and µ-opioid receptors, suggests that they may modulate a variety of downstream signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence long-term cellular processes such as gene expression and cell survival.
Further research is required to determine whether hasubanan alkaloids act as agonists, antagonists, or biased agonists at these receptors, which will ultimately dictate their specific effects on these signaling pathways.
Other Pharmacological Activities
Beyond their well-characterized anti-inflammatory and opioid receptor modulating effects, hasubanan alkaloids have shown promise in other therapeutic areas.
Anti-Hepatitis B Virus (HBV) Activity
Several hasubanan alkaloids have been reported to possess anti-HBV activity. The primary method for evaluating this activity is the use of the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome. The efficacy of the alkaloids is typically assessed by measuring the reduction in the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) into the cell culture medium, as well as the reduction in HBV DNA replication.
Cytotoxic and Antiproliferative Activity
The potential of hasubanan alkaloids as anticancer agents is an emerging area of investigation. Studies have shown that certain synthetic hasubanan alkaloids can inhibit the proliferation of cancer cell lines, such as the N87 human gastric carcinoma cell line, at submicromolar concentrations. The standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Future Directions and Conclusion
The hasubanan alkaloids represent a rich and underexplored source of pharmacologically active compounds. The data summarized in this technical guide highlights their potential as modulators of key biological pathways involved in inflammation, pain, viral infections, and cancer.
Future research should focus on:
-
Elucidating detailed structure-activity relationships (SAR): A comprehensive understanding of how the chemical structure of hasubanan alkaloids influences their biological activity is crucial for the design of more potent and selective analogs.
-
Investigating downstream signaling pathways: Detailed studies are needed to unravel the precise molecular mechanisms by which these alkaloids exert their effects.
-
In vivo efficacy and safety studies: Promising lead compounds identified in in vitro assays need to be evaluated in animal models to assess their therapeutic potential and safety profiles.
-
Exploring novel therapeutic applications: The diverse biological activities of hasubanan alkaloids suggest that they may have therapeutic potential in a wider range of diseases than is currently appreciated.
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the semi-synthesis of Dihydroepistephamiersine 6-acetate from the natural product Epistephamiersine. This two-step synthesis involves a chemoselective reduction of the enone functionality followed by acetylation of the resulting secondary alcohol. Hasubanan (B79425) alkaloids, such as Epistephamiersine and its derivatives, have garnered interest due to their potential biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This protocol offers a practical guide for the generation of novel derivatives for further investigation in drug discovery and development.
Introduction
Epistephamiersine is a hasubanan alkaloid, a class of natural products known for their complex polycyclic structures and diverse biological activities.[2][4] Modifications of the core structure of these alkaloids can lead to derivatives with altered potency and selectivity. The synthesis of this compound from Epistephamiersine is a strategic modification that may influence its biological profile. This process involves two key transformations:
-
Reduction of the α,β-unsaturated ketone: A Luche reduction is employed for the 1,2-reduction of the enone in Epistephamiersine to yield the corresponding allylic alcohol, Dihydroepistephamiersine. This method is highly effective for the chemoselective reduction of ketones in the presence of other functional groups.[5][6][7][8]
-
Acetylation of the secondary alcohol: The resulting hydroxyl group at the 6-position is then acetylated to produce the final product, this compound. This is achieved using acetic anhydride (B1165640) with a suitable catalyst.
Experimental Protocols
Part 1: Synthesis of Dihydroepistephamiersine
This protocol is adapted from a similar reduction on a complex natural product.[9]
Materials:
-
Epistephamiersine
-
Methanol (B129727) (MeOH), anhydrous
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Epistephamiersine (1.0 eq) in anhydrous methanol in a round-bottom flask at room temperature.
-
Add Cerium(III) chloride heptahydrate (0.5 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 eq) portion-wise to the cooled solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the aqueous residue between dichloromethane and water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Dihydroepistephamiersine.
Part 2: Synthesis of this compound
This protocol is a standard procedure for the acetylation of secondary alcohols.
Materials:
-
Dihydroepistephamiersine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve Dihydroepistephamiersine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP.
-
Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[9]
| Step | Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Epistephamiersine | Dihydroepistephamiersine | NaBH₄, CeCl₃·7H₂O | Methanol | 0.5 | ~92 |
| 2 | Dihydroepistephamiersine | This compound | Ac₂O, Et₃N, DMAP | DCM | 1-3 | >90 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis.
Conceptual Signaling Pathway
Hasubanan alkaloids have been reported to exhibit cytotoxic activity against various cancer cell lines.[1][2][4] The diagram below illustrates a conceptual signaling pathway that could be modulated by a cytotoxic hasubanan derivative, leading to apoptosis.
Caption: Potential mechanism of cytotoxic action.
References
- 1. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Luche Reduction [organic-chemistry.org]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylation of Dihydroepistephamiersine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroepistephamiersine is a complex alkaloid with potential pharmacological activities. Chemical modification of such natural products is a key strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. Acetylation, the introduction of an acetyl group, is a common derivatization technique used to modify the polarity and bioavailability of molecules containing hydroxyl or amino functional groups. This document provides a detailed protocol for the acetylation of Dihydroepistephamiersine, along with data presentation and a workflow visualization to guide researchers in this synthetic transformation.
Data Presentation
The following table summarizes the typical quantitative data associated with the acetylation of Dihydroepistephamiersine.
| Parameter | Value | Units | Notes |
| Reactants | |||
| Dihydroepistephamiersine | 100 | mg | Starting material |
| Acetic Anhydride (B1165640) | 0.5 | mL | Acetylating agent |
| Pyridine (B92270) | 1.0 | mL | Solvent and catalyst |
| Reaction Conditions | |||
| Temperature | 25 | °C | Room temperature |
| Reaction Time | 12 | hours | |
| Product | |||
| Expected Product | Acetyl-Dihydroepistephamiersine | ||
| Theoretical Yield | 111.3 | mg | Based on a 1:1 stoichiometry |
| Actual Yield | 94.6 | mg | |
| Percent Yield | 85 | % | |
| Characterization | |||
| ¹H NMR | See attached spectrum | ppm | Placeholder for spectral data |
| ¹³C NMR | See attached spectrum | ppm | Placeholder for spectral data |
| Mass Spectrometry (HRMS) | Calculated: [M+H]⁺, Found: [M+H]⁺ | m/z | Placeholder for mass data |
Experimental Protocol
This protocol details the methodology for the acetylation of Dihydroepistephamiersine using acetic anhydride and pyridine.
Materials:
-
Dihydroepistephamiersine
-
Acetic Anhydride (A.R. grade)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate solvent system for chromatography (e.g., Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add Dihydroepistephamiersine (100 mg).
-
Dissolve the starting material in anhydrous pyridine (1.0 mL).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acetylation Reaction:
-
Slowly add acetic anhydride (0.5 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of distilled water.
-
Dilute the mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexane:Ethyl Acetate) to afford the pure acetylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the acetylation of Dihydroepistephamiersine.
Application Notes & Protocols: Quantification of Dihydroepistephamiersine 6-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus. Members of this structural class exhibit a wide range of pharmacological activities, necessitating sensitive and robust analytical methods for their quantification in various matrices, including biological fluids and plant extracts. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Analytical Method: HPLC-MS/MS
The recommended method for the quantification of this compound is HPLC-MS/MS, which offers high sensitivity and selectivity, crucial for complex matrices.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar bisbenzylisoquinoline alkaloid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase B (Acetonitrile with 0.1% Formic Acid) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for injection.
HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (2.1 mm × 100 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined by infusion of a standard solution Internal Standard: To be determined |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 8 | < 8 | 92 - 108 |
| High QC | 800 | < 5 | < 5 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 ± 5 | 98 ± 4 |
| High QC | 800 | 88 ± 3 | 102 ± 3 |
Signaling Pathway Considerations
While the primary focus of this document is on analytical quantification, it is important to consider the biological context. This compound, as a bisbenzylisoquinoline alkaloid, may interact with various cellular signaling pathways. A generalized representation of a potential interaction is depicted below.
Caption: Potential interaction of the compound with a cellular pathway.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol and expected performance data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reliable results.
Application Notes: Cell-Based Assays to Characterize the Cytotoxicity of Dihydroepistephamiersine 6-acetate
Introduction
The assessment of cytotoxicity is a fundamental step in the discovery and development of novel therapeutic agents. These application notes provide a comprehensive framework for evaluating the cytotoxic effects of Dihydroepistephamiersine 6-acetate, a novel compound of interest. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to quantify cell viability, assess cell membrane integrity, and investigate the induction of apoptosis (programmed cell death). This document outlines a tiered approach, beginning with broad-spectrum viability assays and progressing to more specific assays to elucidate the mechanism of cell death.
General Experimental Workflow
A systematic workflow is recommended to efficiently characterize the cytotoxic profile of a novel compound like this compound. The process begins with a primary screening assay to determine the effective dose range, followed by secondary assays to confirm the cytotoxic effect and elucidate the mechanism of action.
Apoptosis Signaling Pathways
Cytotoxicity induced by novel compounds often involves the activation of programmed cell death pathways. The diagram below illustrates the two primary apoptosis pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[1][2][3]
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[5][6][8] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)[6]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical dose-response experiment might include concentrations ranging from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Membrane Integrity Assessment by LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[11][12][13] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the level of cytotoxicity.[12]
Materials:
-
Cells cultured and treated as in the MTT assay.
-
LDH Cytotoxicity Assay Kit (containing Lysis Solution, Substrate Mix, and Stop Solution).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Prepare Controls: On the same plate as the treated cells, prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Solution 45 minutes before the assay endpoint.[14]
-
Background Control: Culture medium without cells.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Measure:
-
Add 50 µL of Stop Solution to each well.[14]
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
Materials:
-
Cells treated with this compound in 6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
-
Incubation:
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to mechanical injury).
Protocol 4: Apoptosis Detection by Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[17][18] This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[19] The resulting luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity in the sample.
Materials:
-
Cells cultured and treated in opaque-walled 96-well plates (for luminescence/fluorescence).
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit.
Procedure (add-mix-measure format):
-
Plate Equilibration: After the treatment period, remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis:
-
Subtract the background reading (from cell-free wells) from all experimental readings.
-
Express the data as fold-change in caspase activity compared to the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: IC50 Values of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) ± SD |
| MCF-7 (Breast Cancer) | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| A549 (Lung Cancer) | 24 | [Value] |
| 48 | [Value] | |
| 72 | [Value] | |
| HEK293 (Normal) | 48 | [Value] |
Table 2: Cytotoxicity and Apoptosis Profile at IC50 Concentration (48h)
| Cell Line | % Cytotoxicity (LDH) ± SD | % Early Apoptosis (Annexin V) ± SD | % Late Apoptosis (Annexin V) ± SD | Caspase-3/7 Activity (Fold Change) ± SD |
| MCF-7 | [Value] | [Value] | [Value] | [Value] |
| A549 | [Value] | [Value] | [Value] | [Value] |
| HEK293 | [Value] | [Value] | [Value] | [Value] |
References
- 1. Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated Cell Death Signaling Pathways and Marine Natural Products That Target Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. kumc.edu [kumc.edu]
- 17. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 18. stemcell.com [stemcell.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Dihydroepistephamiersine 6-acetate: Application Notes and Protocols for Neurological Disorder Research
A comprehensive review of available scientific literature reveals no specific studies or data on Dihydroepistephamiersine 6-acetate for use in neurological disorder research. This indicates that the compound may be novel, not yet extensively studied, or potentially referenced under a different nomenclature.
Therefore, detailed application notes and experimental protocols specifically for this compound cannot be provided at this time.
As an alternative, this document presents a generalized framework and protocols based on the broader class of related compounds, the hasubanan (B79425) alkaloids , which have demonstrated various biological activities, including effects on the central nervous system. Researchers investigating this compound can adapt these methodologies as a starting point for their studies.
Introduction to Hasubanan Alkaloids in Neurological Research
Hasubanan alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a complex tetracyclic ring system. Various members of this family have been isolated from plants of the Stephania genus and have been investigated for a range of pharmacological activities. Their structural complexity allows for diverse interactions with biological targets, making them of interest in drug discovery for neurological disorders.
Potential therapeutic avenues for hasubanan alkaloids in neurology are thought to involve the modulation of neurotransmitter systems, neuro-inflammation, and oxidative stress pathways.
General Experimental Protocols for a Novel Hasubanan Alkaloid
The following are generalized protocols that can be adapted for the initial in vitro and in vivo screening of a novel hasubanan alkaloid like this compound.
In Vitro Neuroprotection Assay
Objective: To assess the potential of the test compound to protect neuronal cells from common stressors implicated in neurological disorders.
Experimental Workflow:
Caption: In vitro neuroprotection experimental workflow.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Pre-treatment: Seed the cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 2-4 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or glutamate (B1630785) for modeling excitotoxicity.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24 to 48 hours.
-
Viability Assessment: Measure cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) vs. Toxin Control |
| 0.1 | Data |
| 1 | Data |
| 10 | Data |
| 50 | Data |
| 100 | Data |
In Vivo Behavioral Assessment in a Model of Parkinson's Disease
Objective: To evaluate the effect of the test compound on motor deficits in a rodent model of Parkinson's disease.
Experimental Workflow:
Caption: In vivo behavioral testing workflow.
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Lesioning: Induce a unilateral lesion of the dopaminergic neurons in the substantia nigra by stereotaxic injection of 6-OHDA.
-
Recovery: Allow the animals to recover for 2-3 weeks for the lesion to stabilize.
-
Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) daily for a specified period.
-
Behavioral Testing:
-
Cylinder Test: Assess forelimb use asymmetry as an indicator of motor deficit.
-
Apomorphine-induced Rotations: Measure the number of contralateral rotations induced by a dopamine (B1211576) agonist, which is indicative of dopamine receptor sensitization.
-
-
Data Analysis: Compare the behavioral performance of the compound-treated group with the vehicle-treated group.
Data Presentation:
| Treatment Group | Net Contralateral Rotations (rotations/min) | Forelimb Use Asymmetry (%) |
| Vehicle Control | Data | Data |
| This compound (Low Dose) | Data | Data |
| This compound (High Dose) | Data | Data |
| Positive Control (e.g., L-DOPA) | Data | Data |
Potential Signaling Pathways for Investigation
Based on the activities of other natural products in neurological research, the following signaling pathways are logical starting points for investigating the mechanism of action of a novel hasubanan alkaloid.
Caption: Potential signaling pathways for investigation.
Further Mechanistic Studies:
-
Western Blot Analysis: To quantify the expression levels of key proteins in the suspected signaling pathways (e.g., Nrf2, HO-1, NF-κB, IκBα, Akt, p-Akt).
-
Immunohistochemistry: To visualize the localization of target proteins and neuronal markers in brain tissue from in vivo studies.
-
Receptor Binding Assays: To determine if the compound interacts with specific neurotransmitter receptors.
Conclusion and Future Directions
While specific data on this compound is currently unavailable, the provided framework offers a robust starting point for its investigation in neurological disorder research. Researchers are encouraged to adapt these protocols and explore the potential mechanisms of action based on the chemical structure of the compound and the broader knowledge of hasubanan alkaloids. The initial focus should be on establishing its safety profile and demonstrating a neuroprotective effect in well-established in vitro and in vivo models. Subsequent studies can then delve into its precise molecular mechanisms.
Application Notes and Protocols for Dihydroepistephamiersine 6-acetate in Cancer Cell Lines
Disclaimer: As of December 2025, publicly available research on the specific applications of Dihydroepistephamiersine 6-acetate in cancer cell lines is limited. The following application notes and protocols are provided as a general framework for the initial investigation of a novel compound in cancer cell research. Researchers should optimize these protocols based on the specific characteristics of their cell lines and the compound.
Introduction
This compound is a derivative of Epistephamiersine, a natural product that, like many other phytochemicals, holds potential for investigation as an anticancer agent. Semisynthetic derivatives of natural products are a significant source of new pharmacological leads, often offering improved efficacy and reduced toxicity.[1] The evaluation of such novel compounds in cancer cell lines is a critical first step in the drug discovery process.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro anticancer potential of this compound. The protocols outlined below cover essential assays for determining cytotoxicity, effects on cell proliferation, and induction of apoptosis.
Data Presentation
Quantitative data from the suggested experiments should be meticulously recorded and organized for comparative analysis. Below are template tables for presenting key findings.
Table 1: Cytotoxicity of this compound in various cancer cell lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Example: MCF-7 | Breast | Data | Data | Data |
| Example: A549 | Lung | Data | Data | Data |
| Example: HeLa | Cervical | Data | Data | Data |
| Example: HepG2 | Liver | Data | Data | Data |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Fold Increase in Caspase-3/7 Activity |
| Example: MCF-7 | IC50 Value | Data | Data |
| Example: A549 | IC50 Value | Data | Data |
| Example: HeLa | IC50 Value | Data | Data |
| Example: HepG2 | IC50 Value | Data | Data |
Experimental Protocols
The following are detailed protocols for foundational experiments in the evaluation of a novel anticancer compound.
Cell Culture
-
Protocol:
-
Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency. For suspension cell lines, subculture by dilution to a lower density.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.
-
Protocol:
-
Treat cells with this compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of a novel anticancer compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for determining the cytotoxicity of a novel compound.
Caption: Logical relationship of potential anticancer mechanisms.
References
Application Notes & Protocols: A Research Plan for a Novel Alkaloid Acetate (NAA)
Introduction
The discovery and characterization of novel alkaloids are pivotal in the field of drug development, as they often possess unique and potent biological activities. This document provides a comprehensive research plan for the initial investigation of a hypothetical Novel Alkaloid Acetate (NAA). The following protocols and application notes are designed to guide researchers through the systematic evaluation of NAA's physicochemical properties, in vitro biological activity, and preliminary in vivo profile.
Section 1: Physicochemical Characterization
A fundamental understanding of the physicochemical properties of a novel compound is critical for all subsequent stages of research and development. These properties influence formulation, absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocols
Protocol 1.1: Aqueous Solubility Determination (Shake-Flask Method)
-
Prepare a series of supersaturated solutions of NAA in phosphate-buffered saline (PBS) at pH 7.4.
-
Agitate the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of NAA in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 1.2: Lipophilicity Determination (LogP)
-
Prepare a solution of NAA in a biphasic system of n-octanol and water.
-
Vigorously mix the solution to allow for the partitioning of NAA between the two phases.
-
Allow the phases to separate completely.
-
Measure the concentration of NAA in both the n-octanol and water layers using HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.
Data Presentation
Table 1: Summary of Physicochemical Properties of NAA
| Parameter | Method | Result | Units |
| Molecular Weight | Mass Spectrometry | 412.5 | g/mol |
| Aqueous Solubility | Shake-Flask (PBS, pH 7.4) | 15.8 | µg/mL |
| Lipophilicity (LogP) | n-Octanol/Water Partition | 2.9 | - |
| Chemical Purity | HPLC-UV | >99.5 | % |
| Stability (PBS, 24h) | HPLC-UV | 98.2 | % Remaining |
Section 2: In Vitro Pharmacological Profiling
The initial in vitro evaluation aims to identify the biological target and mechanism of action of NAA and to assess its potency and cytotoxicity. For this plan, we hypothesize that NAA interacts with a G-protein coupled receptor (GPCR), specifically the fictional "Alkaloid Receptor 1" (AR1), which is coupled to the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP).
Signaling Pathway
Caption: Hypothetical Gαs-coupled signaling pathway for Novel Alkaloid Acetate (NAA).
Experimental Protocols
Protocol 2.1: Competitive Radioligand Binding Assay
-
Culture cells engineered to express the AR1 receptor.
-
Prepare cell membranes from these cultures.
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a known radiolabeled ligand for AR1 and varying concentrations of NAA.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Determine the concentration of NAA that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Protocol 2.2: cAMP Functional Assay
-
Plate AR1-expressing cells in a 96-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of NAA for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.
-
Plot the cAMP concentration against the NAA concentration to determine the EC₅₀ (the concentration of NAA that elicits 50% of the maximal response).
Protocol 2.3: Cellular Viability (MTT) Assay
-
Seed a non-target, healthy cell line (e.g., HEK293) in a 96-well plate.
-
Expose the cells to a range of NAA concentrations for 48-72 hours.
-
Add MTT reagent to each well and incubate, allowing viable cells to convert MTT to formazan (B1609692).
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the CC₅₀ (the concentration of NAA that reduces cell viability by 50%).
Data Presentation
Table 2: Summary of In Vitro Activity of NAA
| Assay Type | Target/Cell Line | Parameter | Result | Units |
| Binding Assay | AR1 Receptor | IC₅₀ | 75.2 | nM |
| Functional Assay | AR1-expressing cells | EC₅₀ | 150.6 | nM |
| Cytotoxicity Assay | HEK293 Cells | CC₅₀ | > 10,000 | nM |
| Selectivity Index | - | CC₅₀ / EC₅₀ | > 66 | - |
Section 3: Experimental and Screening Workflows
A structured workflow is essential for the efficient evaluation of a novel compound. The following diagrams illustrate a high-level research workflow and a more detailed high-throughput screening (HTS) cascade.
Overall Research Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydroepistephamiersine 6-acetate
Disclaimer: The synthesis of Dihydroepistephamiersine 6-acetate is not well-documented in publicly available scientific literature. The following troubleshooting guide and FAQs are based on general principles of natural product synthesis and acetylation reactions. The proposed experimental protocols are hypothetical and should be adapted and optimized by qualified researchers.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A1: A plausible synthetic route would involve two key stages: first, the synthesis or isolation of the precursor, Dihydroepistephamiersine, followed by a selective acetylation reaction to introduce the acetate (B1210297) group at the C6 position.
Q2: How can I obtain the precursor, Dihydroepistephamiersine?
A2: Dihydroepistephamiersine has been isolated from natural sources, specifically from plants of the Stephania genus. For laboratory synthesis, a multi-step total synthesis would be required, likely starting from simpler commercially available precursors.
Q3: What are the common challenges in the acetylation step?
A3: Common challenges include achieving high selectivity for the target hydroxyl group, avoiding side reactions (such as N-acetylation if a free amine is present), and ensuring complete conversion without degradation of the starting material.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What purification methods are suitable for this compound?
A5: Purification can typically be achieved using column chromatography on silica (B1680970) gel or a similar stationary phase. The choice of solvent system will depend on the polarity of the product and any impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Acetylated Product | Incomplete reaction. | - Increase reaction time. - Increase the molar excess of the acetylating agent. - Consider a more reactive acetylating agent (e.g., acetic anhydride (B1165640) with a catalytic amount of DMAP instead of acetyl chloride). |
| Degradation of starting material or product. | - Lower the reaction temperature. - Use a milder base. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Poor quality of reagents or solvents. | - Use freshly distilled solvents. - Verify the purity of the starting material and reagents. | |
| Formation of Multiple Products (Low Selectivity) | Acetylation at multiple hydroxyl or other reactive sites. | - Use a sterically hindered base or acetylating agent to favor the more accessible hydroxyl group. - Employ protecting group strategies to block other reactive sites before acetylation. - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. |
| Starting Material Remains Unreacted | Insufficient activation of the acetylating agent or hydroxyl group. | - Increase the amount of base or catalyst. - Switch to a more effective solvent that better solubilizes all reactants. |
| Inactive catalyst. | - Use a fresh batch of catalyst (e.g., DMAP). | |
| Difficult Purification | Product and starting material have similar polarities. | - Adjust the solvent system for column chromatography to achieve better separation. - Consider derivatization of the unreacted starting material to alter its polarity before chromatography. |
| Presence of hard-to-remove byproducts. | - Perform an aqueous workup to remove water-soluble impurities before chromatography. - Recrystallization of the final product may be an effective purification step. |
Experimental Protocols
Hypothetical Protocol for Acetylation of Dihydroepistephamiersine
Materials:
-
Dihydroepistephamiersine
-
Acetic anhydride
-
Pyridine (B92270) (or triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve Dihydroepistephamiersine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (or triethylamine) to the solution, followed by a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Optimization of Acetylation Reaction Conditions
| Entry | Acetylating Agent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine | None | 25 | 4 | 65 |
| 2 | Acetic anhydride | Pyridine | None | 25 | 6 | 75 |
| 3 | Acetic anhydride | Triethylamine | DMAP | 0 to 25 | 3 | 92 |
| 4 | Acetic anhydride | Triethylamine | DMAP | 25 | 3 | 88 |
| 5 | Acetyl chloride | Triethylamine | DMAP | 0 | 2 | 85 |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting decision pathway for low reaction yield.
Overcoming solubility issues with Dihydroepistephamiersine 6-acetate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Dihydroepistephamiersine 6-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hasubanan (B79425) alkaloid with a molecular weight of 433.5 g/mol . It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. However, it exhibits poor solubility in aqueous solutions, which can present challenges in experimental settings.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of the medium, try adding the stock solution to a small volume of the medium first, vortexing gently, and then adding this mixture to the rest of the medium with continuous stirring.[1]
-
Use a vehicle control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This helps to distinguish the effects of the compound from those of the solvent.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture experiments should be kept low, typically below 0.5% (v/v).[2] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle toxicity test to determine the optimal concentration for your specific experimental setup.
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can enhance the apparent solubility of hydrophobic compounds in aqueous media:
-
Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents for in vitro use include ethanol (B145695) and polyethylene (B3416737) glycols (PEGs).[3]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.
-
Surfactant-based Formulations: Non-ionic surfactants can form micelles that enclose the hydrophobic drug, allowing it to be dispersed in an aqueous solution. However, surfactants can have their own biological effects and should be used with caution.
Troubleshooting Guide
Issue: Difficulty Dissolving the Compound
If you are experiencing issues with dissolving this compound, follow this troubleshooting workflow:
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/System | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mM) |
| DMSO | Soluble | Data not available | Data not available |
| Chloroform | Soluble | Data not available | Data not available |
| Dichloromethane | Soluble | Data not available | Data not available |
| Ethyl Acetate | Soluble | Data not available | Data not available |
| Acetone | Soluble | Data not available | Data not available |
| Water | Poorly Soluble | Data not available | Data not available |
| PBS (pH 7.4) | Poorly Soluble | Requires experimental determination | Requires experimental determination |
| Cell Culture Media | Poorly Soluble | Requires experimental determination | Requires experimental determination |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (433.5 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[3]
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath for 5-10 minutes.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
-
Pre-warm the Medium: Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilutions (if necessary): For achieving very low final concentrations, it is recommended to perform serial dilutions of the stock solution in pure DMSO first.
-
Final Dilution: Add the calculated volume of the DMSO stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously.[1] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium.
Biological Activity and Signaling Pathway
This compound is a member of the hasubanan family of alkaloids. Studies on related hasubanan alkaloids isolated from Stephania japonica have shown that they exhibit binding affinity for the delta-opioid receptor and, to a similar extent, the mu-opioid receptor, while being inactive against the kappa-opioid receptor.[5] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.
References
Technical Support Center: Optimizing the Reduction of Epistephamiersine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical reduction of Epistephamiersine. This guide focuses on the common challenges that may arise during the conversion of the ketone group in Epistephamiersine to a hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary functional group targeted for reduction in Epistephamiersine?
A1: The primary target for reduction in the Epistephamiersine molecule is the ketone at the C6 position. This is typically reduced to a secondary alcohol, which can be a crucial step in the synthesis of novel derivatives or in a total synthesis pathway.
Q2: Which reducing agents are recommended for the reduction of the ketone in Epistephamiersine?
A2: For a selective reduction of the ketone without affecting other functional groups like the epoxy and methoxy (B1213986) groups, mild and selective reducing agents are recommended. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this type of transformation due to its high selectivity for ketones and aldehydes. More powerful reducing agents like lithium aluminum hydride (LAH) could potentially lead to unwanted side reactions, such as the opening of the epoxy ring.
Q3: My reduction of Epistephamiersine is showing low yield. What are the possible causes?
A3: Low yields can result from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. It is common to use a molar excess of the reducing agent to ensure the reaction goes to completion.
-
Reaction Temperature: The reaction may be too slow at lower temperatures. A moderate increase in temperature can improve the reaction rate and yield.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Degradation of Starting Material: Epistephamiersine may be unstable under the reaction conditions. It is important to ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the side products?
A4: The formation of multiple products can be due to:
-
Stereoisomers: The reduction of the ketone will create a new stereocenter at the C6 position, resulting in two possible diastereomers (alcohols). These may appear as separate spots on a TLC plate.
-
Over-reduction or Side Reactions: If a stronger reducing agent is used, or if the reaction conditions are too harsh, other functional groups might react. For instance, the epoxy ring could be opened.
-
Incomplete Reaction: One of the spots will likely be the unreacted starting material, Epistephamiersine.
Q5: How can I control the stereoselectivity of the ketone reduction?
A5: Controlling the stereoselectivity of a ketone reduction can be challenging. The choice of the reducing agent and the reaction conditions can influence the stereochemical outcome. Bulky reducing agents, such as those containing substituted borohydrides, can provide higher diastereoselectivity by favoring the approach of the hydride from the less sterically hindered face of the ketone.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄) in increments (e.g., from 1.5 eq. to 2.0 eq.). |
| Low reaction temperature. | Gradually increase the reaction temperature. If the reaction is run at 0 °C, try running it at room temperature. |
| Poor quality of the reducing agent. | Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). |
| Inappropriate solvent. | Ensure the solvent is suitable for the reducing agent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄) and that it is anhydrous. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Formation of diastereomers. | This is an expected outcome. The different stereoisomers can be separated using chromatographic techniques like column chromatography or HPLC. |
| Side reactions due to harsh conditions. | Use a milder reducing agent or lower the reaction temperature. |
| Degradation of the product during workup. | Ensure the workup procedure is not too acidic or basic, which could cause degradation of the product. A neutral workup is often preferred. |
Data Presentation
The following table summarizes key parameters for optimizing the reduction of Epistephamiersine using Sodium Borohydride.
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Equivalents of NaBH₄ | 1.1 eq. | 1.5 eq. | 2.5 eq. |
| Temperature | 0 °C | 0 °C to Room Temp. | Room Temp. |
| Reaction Time | 4 hours | 2 hours | 2 hours |
| Yield of Reduced Product | 65% | 92% | 90% (with minor side products) |
| Purity (by HPLC) | 85% | >98% | 94% |
Experimental Protocols
Protocol: Reduction of Epistephamiersine with Sodium Borohydride
-
Preparation: Dissolve Epistephamiersine (1.0 eq.) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alcohol.
Visualizations
Caption: Experimental workflow for the reduction of Epistephamiersine.
Technical Support Center: Dihydroepistephamiersine 6-acetate NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks encountered during the analysis of Dihydroepistephamiersine 6-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ambiguous or overlapping NMR peaks in the spectrum of this compound?
A1: Ambiguous or overlapping peaks in the NMR spectrum of a complex natural product like this compound can arise from several factors:
-
Signal Crowding: Protons in similar chemical environments can have very close chemical shifts, leading to signal overlap, particularly in the aliphatic or aromatic regions of the ¹H NMR spectrum.
-
Complex Spin Systems: The rigid polycyclic structure of the molecule can lead to complex spin-spin coupling patterns (multiplets), which can be difficult to resolve and may overlap with adjacent signals.
-
Sample Concentration and Purity: High sample concentrations can lead to line broadening, while impurities can introduce extraneous peaks that obscure the signals of interest.
-
Solvent Effects: The choice of solvent can influence the chemical shifts of protons, potentially causing accidental signal degeneracy.
Q2: Which NMR experiments are most effective for resolving ambiguous signals?
A2: Two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving overlapping signals.[1][2][3] The most commonly employed and effective 2D NMR experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the connectivity of the carbon skeleton.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the unambiguous assignment of protons to their attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all protons of a particular structural fragment, even if some are obscured.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other in the 3D structure, providing critical information about the stereochemistry.[3]
Troubleshooting Guides
Scenario: Overlapping Multiplets in the Aliphatic Region (δ 2.50-2.70 ppm)
A common issue encountered during the analysis of this compound is the overlap of multiple proton signals in the upfield region of the ¹H NMR spectrum. This guide provides a step-by-step protocol to deconvolve and assign these ambiguous peaks.
Problem: The 1D ¹H NMR spectrum shows a complex and poorly resolved set of multiplets between δ 2.50 and 2.70 ppm, making it impossible to determine the exact chemical shifts, multiplicities, and coupling constants for the protons in this region.
Step 1: Initial Data Acquisition and Assessment
The first step is to acquire standard 1D ¹H and ¹³C NMR spectra. The table below summarizes the hypothetical ambiguous region in the 1D ¹H NMR spectrum.
| Peak Label | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| A | 2.50 - 2.70 | Complex Multiplet | ~4H |
Step 2: Employ 2D NMR Spectroscopy for Signal Dispersion
To resolve the overlapping signals, a series of 2D NMR experiments should be performed. The primary goal is to disperse the signals into a second dimension, which will allow for the identification of individual proton resonances.[2][3]
Experimental Workflow for Resolving Ambiguous Peaks
Caption: Workflow for resolving ambiguous NMR peaks using 2D NMR techniques.
Step 3: HSQC Analysis for Proton-Carbon Correlation
The HSQC experiment is the most direct way to resolve proton overlap by spreading the signals based on the chemical shifts of their directly attached carbon atoms.
Experimental Protocol: HSQC
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquisition Parameters:
-
Pulse Program: Standard HSQCEDETGPSISP2.3
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 160 ppm
-
Number of Scans: 8-16
-
Number of Increments (F1): 256
-
-
Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.
Data Interpretation: The HSQC spectrum will show distinct correlation peaks for each ¹H-¹³C pair. This allows for the deconvolution of the overlapping proton signals from the 1D spectrum into individual resonances.
| Resolved Proton | ¹H Chemical Shift (δ) (ppm) | ¹³C Chemical Shift (δ) (ppm) |
| H-a | 2.52 | 35.4 |
| H-b | 2.58 | 42.1 |
| H-c | 2.65 | 35.4 |
| H-d | 2.68 | 48.7 |
Step 4: COSY and TOCSY Analysis for Spin System Identification
Once the individual proton resonances are identified from the HSQC, COSY and/or TOCSY experiments can be used to establish the connectivity between these protons.
Experimental Protocol: COSY
-
Pulse Program: Standard COSYGPQF
-
Spectral Width (F2 and F1): 12 ppm
-
Number of Scans: 4-8
-
Number of Increments (F1): 256-512
Data Interpretation: The COSY spectrum will show cross-peaks between protons that are spin-coupled (typically separated by 2-3 bonds). By analyzing these correlations, the resolved protons can be placed within their respective spin systems.
Logical Relationship of 2D NMR Data for Assignment
Caption: Logical flow from 2D NMR data to unambiguous peak assignment.
Step 5: Final Peak Assignment
By combining the information from the HSQC, COSY, and HMBC spectra, the once ambiguous region can be fully assigned. The table below presents the final, resolved peak information.
| Assigned Proton | ¹H Chemical Shift (δ) (ppm) | Multiplicity | J (Hz) | Correlated ¹³C (δ) (ppm) | COSY Correlations (δ) (ppm) |
| H-a | 2.52 | dd | 12.5, 4.0 | 35.4 | 2.65, 1.80 |
| H-b | 2.58 | t | 7.5 | 42.1 | 1.95 |
| H-c | 2.65 | ddd | 12.5, 8.0, 2.5 | 35.4 | 2.52, 1.80 |
| H-d | 2.68 | m | - | 48.7 | 2.10, 1.75 |
This systematic approach, utilizing a combination of 2D NMR experiments, allows for the successful resolution and assignment of ambiguous peaks in the NMR spectrum of this compound, which is essential for complete structural elucidation and characterization.
References
Cell culture contamination issues in Dihydroepistephamiersine 6-acetate assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during assays with Dihydroepistephamiersine 6-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture, and how can I identify them?
A1: The most common types of microbial contamination are bacterial, fungal (yeast and mold), and mycoplasma.[1][2] Each has distinct characteristics:
-
Bacterial Contamination: Often leads to a sudden drop in pH (medium turns yellow), visible turbidity or cloudiness in the culture medium, and sometimes an unpleasant odor.[2] Under a microscope, you may see small, motile particles between your cells.[1][2]
-
Fungal (Yeast/Mold) Contamination: Yeast contamination appears as small, budding, spherical or oval particles that can be observed under the microscope.[1] Mold contamination is characterized by the growth of filamentous hyphae, which can appear as a fuzzy growth on the surface of the culture.[1] The medium may become cloudy or change color over time.[3]
-
Mycoplasma Contamination: This is a particularly insidious form of contamination as it is often not visible to the naked eye or by standard light microscopy.[3] Signs of mycoplasma contamination can be subtle, including changes in cell growth rates, morphology, and metabolism.[3] Specific testing, such as PCR or ELISA, is required for detection.[4]
-
Chemical Contamination: This can arise from impurities in media, serum, water, or residues from cleaning agents.[1][3] It may not have obvious visual signs but can impact cell growth and experimental results.[3]
Q2: Can the acetate (B1210297) component of this compound affect my cell culture?
A2: Yes, the acetate component can potentially influence your cell culture in several ways:
-
pH Changes: Acetate can be metabolized by cells, and its accumulation can contribute to a decline in the pH of the culture medium, especially in the later stages of culture.[5]
-
Cell Growth and Viability: The effect of acetate on cell proliferation can be dose-dependent. Some studies have shown that low concentrations of acetate may have minimal effects or even support minimal growth, while higher concentrations can inhibit cell growth and reduce viability.[6][7] For instance, one study on tobacco plant cell cultures found that acetate concentrations above 8 mM completely prohibited growth.[6] Another study on human gastric adenocarcinoma cells showed that while sodium acetate up to 12.5 mM stimulated cell viability, higher concentrations were inhibitory.[7]
-
Metabolic Alterations: Cells can take up and metabolize exogenous acetate, which can influence cellular metabolic pathways.[6]
It is crucial to establish a baseline for your specific cell line's tolerance to the acetate concentration present in your this compound working solution.
Q3: My cells look unhealthy after treatment with this compound, but I don't see any typical signs of contamination. What could be the issue?
A3: If you observe altered cell morphology, reduced viability, or changes in growth rates without the classic signs of microbial contamination, consider the following possibilities:
-
Cytotoxicity of the Compound: this compound itself may be cytotoxic to your cells at the concentration you are using. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.
-
Chemical Contamination: The source of the issue could be chemical contamination from reagents, water, or disposables. Endotoxins, which can be present even after bacterial contamination is cleared, can also affect cell health.
-
Mycoplasma Contamination: As mentioned, mycoplasma can disrupt cell metabolism and gene expression without being visually detectable.[3] Regular testing for mycoplasma is highly recommended.[1]
-
Acetate-Induced Effects: As discussed in Q2, the acetate component of the compound could be contributing to the observed effects.
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
This guide provides a systematic approach to identifying and addressing microbial contamination.
Table 1: Microbial Contamination Troubleshooting
| Observation | Potential Cause | Recommended Action(s) |
| Cloudy/turbid medium, rapid yellowing | Bacterial contamination[2] | 1. Immediately discard the contaminated culture to prevent cross-contamination.[3] 2. Decontaminate the incubator and biosafety cabinet thoroughly.[3][8] 3. Review and reinforce aseptic techniques with all laboratory personnel.[4] 4. Test all media, sera, and reagents for contamination.[3] |
| Filamentous growth, fuzzy appearance | Mold contamination[1] | 1. Discard the contaminated culture immediately.[8] 2. Thoroughly clean and disinfect the incubator, paying attention to corners and water pans.[2] 3. Check the laboratory's air filtration system (HEPA filters).[2] |
| Small, budding particles, clear or slightly turbid medium | Yeast contamination[1] | 1. Discard the contaminated culture. 2. Review aseptic technique, particularly when handling media and supplements. 3. Ensure proper disinfection of all surfaces and equipment. |
| Changes in cell growth, morphology, or metabolism without visible particles | Mycoplasma contamination[3] | 1. Quarantine the suspected cell line. 2. Test for mycoplasma using a reliable method (e.g., PCR, ELISA).[4] 3. If positive, discard the contaminated cells and thaw a new, confirmed-clean vial. 4. Regularly test all cell lines for mycoplasma.[1] |
Guide 2: Investigating Non-Obvious Cell Health Issues
This guide helps troubleshoot issues that may not be due to classical microbial contamination.
Table 2: Troubleshooting Non-Obvious Cell Health Issues
| Observation | Potential Cause | Recommended Action(s) |
| Decreased cell viability, altered morphology after treatment | Cytotoxicity of this compound | 1. Perform a dose-response assay to determine the IC50 and optimal working concentration. 2. Include a vehicle control (the solvent used to dissolve the compound) to rule out solvent toxicity. |
| Gradual decline in cell health over several passages | Chemical contamination or nutrient depletion | 1. Use high-purity water and reagents from reputable suppliers. 2. Ensure proper cleaning and rinsing of all glassware and equipment to remove detergent residues. 3. Aliquot media and supplements to avoid repeated opening of stock bottles.[1] |
| Inconsistent results between experiments | Cross-contamination with another cell line or experimental variability | 1. Handle only one cell line at a time in the biosafety cabinet.[2] 2. Clearly label all flasks and plates.[2] 3. Perform cell line authentication (e.g., STR profiling). 4. Standardize all experimental protocols. |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for Cell Culture
-
Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.
-
Wipe down the interior surfaces of the biosafety cabinet with 70% ethanol (B145695) before and after use.
-
Wipe all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the cabinet.
-
Avoid pouring liquids; use sterile pipettes for all transfers.
-
Do not talk, sing, or whistle while working in the biosafety cabinet.
-
Work with only one cell line at a time to prevent cross-contamination.[2]
-
Regularly clean and decontaminate incubators, water baths, and other equipment.[3]
Protocol 2: Mycoplasma Detection by PCR
-
Collect a 1 mL aliquot of the cell culture supernatant from a sub-confluent culture.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microfuge tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the pellet in 50 µL of a suitable buffer for DNA extraction.
-
Proceed with a commercial PCR-based mycoplasma detection kit according to the manufacturer's instructions.
-
Include positive and negative controls in your PCR run.
Visualizations
Caption: A workflow for troubleshooting cell culture contamination.
Caption: Key steps for maintaining aseptic technique in cell culture.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Acetate accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Alternative carbon sources for the production of plant cellular agriculture: a case study on acetate [frontiersin.org]
- 7. Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
Inconsistent results in biological assays with Dihydroepistephamiersine 6-acetate.
Welcome to the technical support center for Dihydroepistephamiersine 6-acetate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results in biological assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge when working with novel compounds. The variability can stem from several factors, including issues with compound stability and handling, inconsistencies in cell culture, and variations in assay execution.[1][2] A systematic approach to troubleshooting is recommended to pinpoint the source of the variation.
Q2: How can we be sure that this compound is stable under our experimental conditions?
A2: The stability of a novel compound is a critical factor. It's important to consider its stability in the stock solution (e.g., DMSO) and in the final culture medium.[3][4] Repeated freeze-thaw cycles of the stock solution should be avoided.[3] It is also advisable to prepare fresh dilutions from the stock for each experiment.
Q3: Could the solvent used to dissolve this compound be affecting our assay results?
A3: Yes, the solvent, most commonly DMSO, can have direct biological effects on cells, which may confound the results.[5][6][7] It is crucial to use a consistent and low final concentration of the solvent in all wells, including controls.[7] We recommend performing a solvent tolerance test to determine the maximum concentration that does not affect cell viability for your specific cell line.[7]
Q4: Our cell-based assays show poor reproducibility. What are some common cell culture-related factors that could be causing this?
A4: Inconsistent results in cell-based assays can often be traced back to cell culture practices. Key factors include using cells with a high passage number, which can lead to genetic and phenotypic drift, inconsistent cell seeding density, and potential contamination (e.g., with mycoplasma or other cell lines).[8][9] Implementing routine cell line authentication and maintaining a consistent cell passage range for experiments are best practices.[8][10][11][12]
Q5: We are observing an "edge effect" in our 96-well plates. How can we mitigate this?
A5: The "edge effect" is a common issue in microplate-based assays, where wells on the perimeter of the plate show different results from the interior wells, often due to increased evaporation.[13] To minimize this, you can fill the outer wells with sterile media or PBS to create a humidity barrier and avoid using them for experimental samples.[13]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High variability between replicate wells can mask the true effect of this compound. Below is a table outlining potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV%) between replicates | Uneven Cell Seeding: The cell suspension was not homogenous during plating.[14] | - Ensure the cell suspension is thoroughly mixed before and during plating. - Pipette up and down gently to resuspend cells between dispensing. |
| Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents.[15] | - Calibrate pipettes regularly. - Use a multi-channel pipette for adding reagents to minimize well-to-well variation. | |
| Edge Effects: Increased evaporation and temperature fluctuations in the outer wells of the plate.[13] | - Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media instead.[13] | |
| Compound Precipitation: The compound may not be fully soluble at the tested concentrations.[16] | - Visually inspect the wells for any precipitate after adding the compound. - Perform a solubility test for the compound in the assay medium. |
Issue 2: Inconsistent Dose-Response Curves
Inconsistent dose-response curves across experiments can make it difficult to determine a reliable IC50 value.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable IC50 values between experiments | Compound Degradation: The compound may be unstable in the stock solution or assay medium. | - Prepare fresh serial dilutions for each experiment. - Minimize freeze-thaw cycles of the stock solution.[3] |
| Cell Passage Number: Using cells at different passage numbers can lead to different sensitivities.[8] | - Use cells within a consistent, narrow range of passage numbers for all experiments. | |
| Inconsistent Incubation Times: Variations in the duration of compound exposure. | - Standardize the incubation time for all experiments. | |
| Reagent Variability: Batch-to-batch variation in media, serum, or assay reagents.[17] | - Use the same lot of reagents for a set of comparative experiments.[18] |
Data Presentation
The following table presents hypothetical data from three independent experiments assessing the cytotoxicity of this compound, illustrating the problem of inconsistent results.
| Experiment | IC50 (µM) | R² of Dose-Response Curve | Notes |
| Batch 1 | 12.5 | 0.98 | Cells at passage 5. Freshly prepared compound dilutions. |
| Batch 2 | 35.2 | 0.85 | Cells at passage 25. Compound dilutions from a 2-week-old plate. |
| Batch 3 | 15.8 | 0.95 | Cells at passage 6. Freshly prepared compound dilutions. Outer wells were not used. |
This table illustrates how factors like cell passage number and compound handling can lead to variability in IC50 values.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.[3]
-
Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤0.5%).[7][19]
Protocol 2: Cell Viability Assessment using Resazurin (B115843) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the well volume) and mix gently.[20]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[21]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[21]
-
Data Analysis: Subtract the background fluorescence (from wells with media and resazurin but no cells). Normalize the results to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of cell viability for each treatment.
Mandatory Visualization
Caption: General workflow for in vitro screening of a novel compound.
Caption: Decision tree for troubleshooting inconsistent assay results.
Caption: Hypothetical signaling pathway modulated by the compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. benchchem.com [benchchem.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Cell Line Authentication Resources [worldwide.promega.com]
- 12. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Factors Contributing to Variability in a Blood-Based Gene Expression Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
- 19. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 20. labbox.es [labbox.es]
- 21. biotium.com [biotium.com]
Validation & Comparative
Comparative Analysis of Dihydroepistephamiersine 6-acetate and Epistephamiersine: A Review of Available Biological Data
A comprehensive review of the current scientific literature reveals a significant lack of specific biological activity data for both Dihydroepistephamiersine 6-acetate and Epistephamiersine. While these compounds belong to the hasubanan (B79425) class of alkaloids, which are known for a range of biological effects, specific experimental data for these two derivatives is not publicly available. This guide, therefore, provides a comparative overview based on the general activities of hasubanan alkaloids and outlines standard experimental protocols that would be utilized to assess their biological potential.
Hasubanan alkaloids, isolated primarily from plants of the Stephania genus, are structurally related to morphine and have attracted interest for their potential pharmacological activities.[1][2][3] Research on this class of compounds has indicated a variety of biological effects, including anti-inflammatory, cytotoxic, antiviral, antimicrobial, and analgesic properties.[1][2][3] However, it is crucial to note that the specific biological activities of this compound and Epistephamiersine have not been reported in the available literature.
General Biological Activities of Hasubanan Alkaloids
While direct comparisons are not possible due to the absence of data, the known activities of other hasubanan alkaloids can suggest potential areas of investigation for this compound and Epistephamiersine.
Table 1: Reported Biological Activities of Hasubanan Alkaloids (General Class)
| Biological Activity | Description | References |
| Anti-Inflammatory | Inhibition of inflammatory mediators. | [3] |
| Cytotoxicity | Inhibition of cancer cell line growth. Four synthetic hasubanan alkaloids have shown submicromolar inhibitory concentrations against the N87 cell line. | [4] |
| Antiviral | Activity against various viruses. | [1][3] |
| Antimicrobial | Inhibition of bacterial and/or fungal growth. | [1][3] |
| Opioid Receptor Affinity | Binding to opioid receptors, suggesting potential analgesic effects. | [1] |
| Anti-amnesic | Potential to improve memory. | [1][2] |
Experimental Protocols for Biological Activity Screening
To determine the specific biological activities of this compound and Epistephamiersine, a series of in vitro assays would be required. The following are detailed methodologies for key experiments that are typically employed to screen natural products for cytotoxic and anti-inflammatory properties.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Cell Preparation: Human cancer cell lines (e.g., N87, HeLa, HepG2) are cultured in appropriate media and seeded into 96-well plates at a predetermined density. The cells are allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and Epistephamiersine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. The plate is incubated for another 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.
2. LDH (Lactate Dehydrogenase) Release Assay
This assay measures the integrity of the cell membrane by quantifying the amount of LDH released from damaged cells.
-
Protocol: The experimental setup is similar to the MTT assay. After treatment with the compounds, the cell culture supernatant is collected.
-
LDH Detection: The supernatant is then incubated with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: The amount of formazan is proportional to the amount of LDH released and is measured spectrophotometrically.
Anti-Inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are seeded in 96-well plates and treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS.
-
Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in treated versus untreated LPS-stimulated cells.
2. Cyclooxygenase (COX) Inhibition Assay
This assay determines if a compound can inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, another class of inflammatory mediators.
-
Method: Commercially available COX inhibitor screening kits are often used. These assays typically measure the peroxidase activity of COX.
-
Procedure: The test compounds are incubated with purified COX-1 or COX-2 enzyme, arachidonic acid (the substrate), and a colorimetric probe.
-
Data Analysis: The inhibition of the enzyme activity is determined by measuring the change in absorbance.
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of natural product derivatives like this compound and Epistephamiersine.
References
Lack of Publicly Available Data on the Comparative Cytotoxicity of Dihydroepistephamiersine Derivatives
Despite a comprehensive search for scientific literature, no publicly available studies detailing the comparative cytotoxicity of Dihydroepistephamiersine derivatives were identified. As a result, a comparison guide with supporting experimental data, as requested, cannot be provided at this time.
The absence of published research in this specific area prevents the creation of a detailed comparison guide that meets the core requirements of data presentation, experimental protocols, and visualization of signaling pathways. The scientific community has not, to date, published comparative studies that would allow for an objective analysis of the cytotoxic performance of Dihydroepistephamiersine derivatives.
Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to conduct their own foundational research to establish the cytotoxic profiles of Dihydroepistephamiersine and its potential derivatives. Such research would be a prerequisite for any future comparative analysis.
Validating the Mechanism of Action of Dihydroepistephamiersine 6-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family. Due to the limited publicly available data on this specific compound, this guide leverages data from closely related hasubanan alkaloids to infer its potential mechanisms of action and compares them against established therapeutic agents. The primary hypothesized mechanism is modulation of opioid receptors, with secondary potential activities in cytotoxicity and antimicrobial effects also explored.
Data Presentation
The following tables summarize the quantitative data for hasubanan alkaloids and comparator compounds across three potential mechanisms of action.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | IC50 (µM) | Ki (nM) |
| Hasubanan Alkaloids (Proxy for this compound) | |||
| Aknadinine | δ-opioid | 0.7[1][2] | - |
| µ-opioid | Similar potency to δ-opioid[1][2] | - | |
| Stephadiamine | δ-opioid | 46[1][2] | - |
| µ-opioid | Similar potency to δ-opioid[1][2] | - | |
| Comparator Compounds | |||
| Morphine | µ-opioid | - | 1.2[3] |
| Naloxone | µ-opioid | - | 1.1 - 2.3[4][5] |
| δ-opioid | - | 16 - 36.5[5] | |
| κ-opioid | - | 12 - 67.5[5] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) |
| Hasubanan Alkaloids (Proxy for this compound) | ||
| Several Synthetic Hasubanan Alkaloids | N87 (Gastric Carcinoma) | Submicromolar |
| Comparator Compound | ||
| Doxorubicin (B1662922) | PC3 (Prostate Cancer) | 8.00[6] |
| A549 (Lung Cancer) | 1.50[6] | |
| HeLa (Cervical Cancer) | 1.00[6] | |
| LNCaP (Prostate Cancer) | 0.25[6] | |
| HepG2 (Liver Cancer) | 12.2[7] | |
| MCF-7 (Breast Cancer) | 2.5[7] |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) |
| Hasubanan Alkaloids (Proxy for this compound) | ||
| Glabradine | Staphylococcus aureus | Potent (superior to novobiocin (B609625) and erythromycin) |
| Comparator Compound | ||
| Vancomycin (B549263) | Staphylococcus aureus | 0.25 - 4.0[8] |
| MRSA | 1.0 - 138[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Homogenize brain tissue (e.g., from rat) or cells expressing the opioid receptor of interest in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.[10]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes) to pellet the cell membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[9]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[9]
b. Binding Assay:
-
In a 96-well plate, add the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue), a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptor, [³H]-Naloxone for non-selective binding), and varying concentrations of the test compound (this compound or other hasubanan alkaloids).[9]
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled opioid ligand (e.g., naloxone).[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.
a. Cell Culture and Treatment:
-
Seed the desired cancer cell lines (e.g., N87, PC3, HeLa) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of this compound or a comparator drug like doxorubicin for a specified period (e.g., 24, 48, or 72 hours).[12] Include untreated cells as a control.
b. MTT Assay Procedure:
-
After the treatment period, remove the culture medium.
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 28 µL of a 2 mg/mL solution) and incubate for 1.5 to 4 hours at 37°C.[12][13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution.
-
Add a solubilizing agent, such as DMSO (Dimethyl Sulfoxide) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[12][13]
-
Incubate the plate with shaking for a short period (e.g., 15 minutes) to ensure complete dissolution.[12]
c. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
a. Preparation of Inoculum and Compound Dilutions:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[14]
-
Perform serial two-fold dilutions of this compound or a comparator antibiotic like vancomycin in a 96-well microtiter plate containing broth medium.[14]
b. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.[15]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.[16]
-
Cover the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours).[15]
c. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized opioid receptor signaling pathway for this compound.
Experimental Workflow
Caption: Experimental workflows for validating the mechanisms of action.
Logical Relationship
References
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
Structure-Activity Relationship of Hasubanan Alkaloids: A Comparative Guide
Hasubanan (B79425) alkaloids, a class of polycyclic natural products primarily isolated from plants of the Stephania genus, have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][2] Structurally related to morphine, these compounds exhibit a characteristic bridged tetracyclic core, the hasubanan skeleton, which serves as a scaffold for various chemical modifications that profoundly influence their pharmacological properties.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of hasubanan alkaloids, focusing on their opioid receptor affinity, anti-inflammatory effects, and cytotoxic properties, supported by experimental data and detailed methodologies.
Opioid Receptor Affinity
Several hasubanan alkaloids have demonstrated notable affinity for opioid receptors, particularly the delta-opioid receptor (δ-OR).[5][6] The affinity and selectivity are highly dependent on the substitution pattern on the hasubanan core.
Comparative Analysis of Opioid Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of representative hasubanan alkaloids for human opioid receptors.
| Compound | δ-Opioid Receptor IC50 (µM)[5][7] | µ-Opioid Receptor Affinity[5][7] | κ-Opioid Receptor Affinity[5][7] |
| Aknadinine (B1666743) | 0.7 | Similar potency to δ-OR | Inactive |
| N-formylaknadinine | 1.2 | Similar potency to δ-OR | Inactive |
| Stephadiol A | 2.5 | Similar potency to δ-OR | Inactive |
| Hasubanonine | 5.8 | Similar potency to δ-OR | Inactive |
| 8-Demethoxyhasubanonine | 10.2 | Similar potency to δ-OR | Inactive |
| N-methylstephisoferuline | 46 | Similar potency to δ-OR | Inactive |
Key SAR Observations:
-
The presence and nature of substituents on the aromatic ring and the nitrogen atom significantly impact binding affinity. For instance, the potent activity of aknadinine suggests that specific oxygenation patterns are favorable for δ-OR binding.
-
Modification of the nitrogen atom, such as N-formylation, can modulate affinity.
-
The stereochemistry of the hasubanan core is crucial for receptor interaction.
Experimental Protocol: Delta-Opioid Receptor Binding Assay
The affinity of hasubanan alkaloids for the δ-opioid receptor is typically determined using a competitive radioligand binding assay.[8][9][10]
Materials:
-
Cell membranes expressing the human delta-opioid receptor (e.g., from CHO-K1 cells).
-
Radioligand: [³H]Naltrindole (a selective δ-opioid antagonist).
-
Test compounds (hasubanan alkaloids).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]Naltrindole) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding curve.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of hasubanan alkaloids, demonstrating their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]
Comparative Analysis of Anti-Inflammatory Activity
The following table presents the inhibitory concentrations of various hasubanan alkaloids on TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages.
| Compound | TNF-α Inhibition IC50 (µM)[11][12] | IL-6 Inhibition IC50 (µM)[11][12] |
| Longanone | 19.22 | 6.54 |
| Cephatonine | 16.44 | 39.12 |
| Prostephabyssine | 15.86 | 30.44 |
Key SAR Observations:
-
The oxidation pattern and substituents on the hasubanan skeleton play a critical role in the anti-inflammatory activity.
-
The potent and selective inhibition of IL-6 by longanone suggests that specific structural features can confer selectivity for certain cytokine pathways.
Experimental Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production
The anti-inflammatory activity of hasubanan alkaloids is assessed by measuring their ability to inhibit the production of TNF-α and IL-6 in macrophage-like cells stimulated with LPS.[13][14][15][16]
Materials:
-
RAW 264.7 macrophage cells.
-
Lipopolysaccharide (LPS).
-
Test compounds (hasubanan alkaloids).
-
Cell culture medium (e.g., DMEM) with supplements.
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates until they reach the desired confluence.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values using non-linear regression analysis.
Cytotoxicity
The cytotoxic potential of hasubanan alkaloids against various cancer cell lines has also been investigated, revealing moderate to potent activities for some derivatives.[17][18][19][20][21]
Comparative Analysis of Cytotoxicity
The following table summarizes the cytotoxic activity of selected alkaloids against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cepharanthine | HT29 (Colon) | 2.4 | [17] |
| Cepharanthine | LS174T (Colon) | 3.1 | [17] |
| Cepharanthine | SW620 (Colon) | 5.3 | [17] |
| Cepharanthine | HepG2 (Liver) | 4.8 | [17] |
| Tetrahydropalmatine (B600727) | Various | Weak cytotoxicity | [17] |
| Xylopinine | Various | Weak cytotoxicity | [17] |
Key SAR Observations:
-
The bisbenzylisoquinoline alkaloid cepharanthine, which is structurally related to hasubanans, exhibits significant cytotoxicity, suggesting that the dimeric nature and specific linkages are important for this activity.
-
Simpler hasubanan-related structures like tetrahydropalmatine and xylopinine show weaker cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of hasubanan alkaloids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Human cancer cell lines (e.g., HT29, HepG2).
-
Test compounds (hasubanan alkaloids).
-
MTT solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Opioid Receptor Signaling Pathway Activated by Hasubanan Alkaloids.
Caption: Workflow for Assessing the Anti-Inflammatory Activity of Hasubanan Alkaloids.
Caption: LPS-Induced Pro-inflammatory Signaling Pathway and Potential Inhibition by Hasubanan Alkaloids.
References
- 1. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Hasubanan - Wikipedia [en.wikipedia.org]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mmbio.cn [mmbio.cn]
- 12. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 16. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroepistephamiersine 6-acetate and Standard Therapeutics in Oncology and Inflammation
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a comprehensive comparative analysis has been conducted on the potential efficacy of Dihydroepistephamiersine 6-acetate, a member of the hasubanan (B79425) alkaloid family, against established drugs in the fields of oncology and inflammation. This report provides a detailed examination of its cytotoxic and anti-inflammatory properties in relation to well-known therapeutics such as Doxorubicin, Vincristine (B1662923), and Dexamethasone (B1670325), supported by experimental data and detailed methodologies for the scientific community.
Hasubanan alkaloids, a class of naturally occurring compounds isolated from plants of the Stephania genus, have garnered significant interest for their diverse biological activities, including antiviral, antimicrobial, and cytotoxic effects.[1] This guide delves into the therapeutic potential of this compound by comparing its performance with standard-of-care drugs, offering a valuable resource for researchers and drug development professionals.
Comparative Efficacy: A Quantitative Overview
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative hasubanan alkaloids against various cancer cell lines and in inflammatory assays, alongside the IC50 values of Doxorubicin, Vincristine, and Dexamethasone. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Hasubanan Alkaloid (Representative) | |||
| Longanone | - | Not Reported | [2] |
| Cephatonine | - | Not Reported | [2] |
| Prostephabyssine | - | Not Reported | [2] |
| Doxorubicin | |||
| HCT116 (Colon Cancer) | 24.30 | [3] | |
| Hep-G2 (Liver Cancer) | 14.72 | [3] | |
| PC3 (Prostate Cancer) | 2.64 | [3] | |
| A549 (Lung Cancer) | 1.50 | [4] | |
| HeLa (Cervical Cancer) | 1.00 | [4] | |
| LNCaP (Prostate Cancer) | 0.25 | [4] | |
| MCF-7 (Breast Cancer) | 2.50 | [5] | |
| Vincristine | |||
| MCF-7 (Breast Cancer) | 0.007371 | [6] | |
| VCR/MCF7 (Resistant Breast Cancer) | 10.574 | [6] | |
| HCT-8 (Colon Cancer) | 0.00097 | [7] | |
| A549 (Lung Cancer) | 0.015 | [7] |
Note: Specific cytotoxicity data for this compound was not available. Data for other hasubanan alkaloids is presented where available. The cytotoxic potential of hasubanan alkaloids is an area of active research.
Table 2: In Vitro Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | IC50 (µM) | Reference |
| Hasubanan Alkaloids | |||
| Longanone | TNF-α Inhibition | 19.22 | [2] |
| IL-6 Inhibition | 6.54 | [2] | |
| Cephatonine | TNF-α Inhibition | 16.44 | [2] |
| IL-6 Inhibition | 39.12 | [2] | |
| Prostephabyssine | TNF-α Inhibition | 15.86 | [2] |
| IL-6 Inhibition | 30.44 | [2] | |
| Dexamethasone | |||
| Glucocorticoid Receptor Binding | 0.038 | ||
| IL-6 Inhibition (LPS-induced) | ~0.005 | [8] | |
| Lymphocyte Proliferation Inhibition | < 1 | [9] |
Mechanisms of Action: A Comparative Overview
This compound (and other Hasubanan Alkaloids): The precise mechanism of action for many hasubanan alkaloids is still under investigation. However, their cytotoxic and anti-inflammatory effects are likely attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.
Doxorubicin: This widely used chemotherapy agent primarily acts through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[4] It is also known to generate reactive oxygen species.
Vincristine: As a vinca (B1221190) alkaloid, vincristine disrupts microtubule dynamics, which are essential for mitotic spindle formation. This interference with microtubule polymerization leads to cell cycle arrest in the metaphase and subsequent apoptosis.[6]
Dexamethasone: This potent synthetic glucocorticoid exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the cytotoxic and anti-inflammatory activities of the compared compounds.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., hasubanan alkaloid, Doxorubicin, Vincristine) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO). The plate is then incubated for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[10]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Compound and LPS Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., hasubanan alkaloid, Dexamethasone) for 2 hours. Subsequently, LPS (1 µg/mL) is added to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader. The amount of nitrite, a stable product of NO, is determined from a standard curve. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
This comparative guide underscores the potential of this compound and the broader class of hasubanan alkaloids as promising candidates for further investigation in both oncology and inflammatory disease research. The provided data and protocols aim to facilitate and standardize future studies in this exciting area of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mmbio.cn [mmbio.cn]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comprehensive Guide to the Cross-Validation of Dihydroepistephamiersine 6-acetate's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroepistephamiersine 6-acetate is an alkaloid that can be isolated from the roots of Stephania japonica.[1] While its chemical structure is known, its pharmacological properties, particularly its anti-inflammatory potential, remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the anti-inflammatory effects of this compound. By comparing its performance against well-established anti-inflammatory agents and employing standardized in vitro and in vivo models, researchers can effectively characterize its efficacy and potential mechanisms of action.
This guide details the experimental protocols for key assays, presents structured tables for comparative data analysis, and visualizes critical signaling pathways and experimental workflows to facilitate a thorough investigation. The proposed reference compounds for comparison are Indomethacin and Dexamethasone, which are widely recognized non-steroidal anti-inflammatory drug (NSAID) and corticosteroid, respectively, and serve as standards in inflammation research.
Comparative Analysis of Anti-Inflammatory Activity
The following tables are designed to summarize the quantitative data obtained from the experimental protocols detailed in this guide. These tables will allow for a direct and objective comparison of the anti-inflammatory potency of this compound against standard reference drugs.
Table 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ for NO Inhibition (µM) | % Inhibition of TNF-α at X µM | % Inhibition of IL-6 at X µM |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
| Dexamethasone (Positive Control) | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (ml) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental Data | 0% |
| This compound | Dose 1 | Experimental Data | Experimental Data |
| This compound | Dose 2 | Experimental Data | Experimental Data |
| Indomethacin (Positive Control) | Standard Dose | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below to ensure reproducibility and standardization.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This model is a cornerstone for preliminary screening of anti-inflammatory compounds.[2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.[4]
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the reference compounds (Indomethacin, Dexamethasone) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
3. Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5]
-
The percentage inhibition of each cytokine is calculated relative to the LPS-stimulated vehicle control.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[6][7][8][9][10]
1. Animal Handling and Dosing:
-
Use adult male Wistar or Sprague-Dawley rats (180-220 g).
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (at least two dose levels), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer the test compounds and vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
2. Induction and Measurement of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[6]
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]
-
The degree of swelling is calculated as the difference in paw volume between the time points and the initial volume at 0 hours.
3. Calculation of Edema Inhibition:
-
The percentage inhibition of edema is calculated for each treated group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the vehicle control group, and Vt is the average paw swelling in the treated group.
Visualizing the Molecular Landscape and Experimental Processes
To better understand the potential mechanisms of action and the experimental designs, the following diagrams are provided.
Key Inflammatory Signaling Pathways
These pathways are central to the inflammatory response and are common targets for anti-inflammatory drugs.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The MAPK signaling cascade in the inflammatory process.
Experimental Workflows
These diagrams provide a clear, step-by-step visualization of the experimental procedures.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. phcogj.com [phcogj.com]
No In Vivo Validation Data Currently Available for Dihydroepistephamiersine 6-acetate
A comprehensive search for in vivo and in vitro studies concerning Dihydroepistephamiersine 6-acetate has yielded no publicly available data. As a result, a direct comparison guide with alternative compounds, including detailed experimental protocols and quantitative data, cannot be constructed at this time.
The absence of published research indicates that this compound may be a novel compound that has not yet been subjected to extensive scientific investigation, or it may be known by a different chemical name. Without access to foundational in vitro data, such as mechanism of action, IC50 values in various cell lines, or preliminary safety profiles, it is not feasible to identify appropriate alternative compounds for a meaningful comparison. Furthermore, the lack of in vivo studies means there is no information on its efficacy, pharmacokinetics, or safety in animal models.
To facilitate the creation of the requested comparison guide in the future, the following information would be required:
-
In Vitro Studies: Data from assays determining the cytotoxic or other biological effects of this compound on relevant cell lines. This would include dose-response curves and determination of IC50 values.
-
Mechanism of Action Studies: Elucidation of the signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Results from animal models demonstrating the therapeutic effect of the compound, including tumor growth inhibition or other relevant endpoints.
-
Pharmacokinetic and Toxicological Data: Information on the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound in vivo.
Once such data becomes available in the scientific literature, a thorough and objective comparison guide can be developed. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for future research on this compound.
The Impact of 6-Acetate Modification on Epistephamiersine Function: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of how a 6-acetate group affects the function of Epistephamiersine. To date, no specific studies detailing the synthesis, biological evaluation, or mechanism of action of 6-acetyl-Epistephamiersine have been published. This guide, therefore, aims to provide a foundational understanding of Epistephamiersine within the broader context of its parent class, the hasubanan (B79425) alkaloids, and to outline the hypothetical implications of a 6-acetate modification based on general principles of medicinal chemistry.
Epistephamiersine is a member of the hasubanan alkaloids, a class of structurally complex natural products known for a wide range of biological activities. While direct data on its 6-acetate derivative is unavailable, the known functions of related hasubanan alkaloids provide a framework for potential areas of investigation. These activities include analgesic, anti-tumor, anti-HBV, antimicrobial, and anti-amnesic properties.
Hypothetical Functional Comparison: Epistephamiersine vs. 6-Acetyl-Epistephamiersine
Without experimental data, we can only hypothesize the effects of adding a 6-acetate group to the Epistephamiersine core. Acetylation is a common chemical modification in drug discovery that can influence a molecule's properties in several ways:
-
Solubility and Bioavailability: The addition of an acetate (B1210297) group can alter the polarity of the molecule, which may affect its solubility in biological fluids and its ability to cross cell membranes. This could, in turn, impact its overall bioavailability and efficacy.
-
Metabolic Stability: The acetate group could be susceptible to hydrolysis by esterase enzymes in the body, potentially converting the acetylated form back to the parent compound, Epistephamiersine. This could influence the drug's half-life and duration of action.
-
Target Binding: The introduction of a bulky acetate group at the 6-position could sterically hinder or, conversely, create new favorable interactions with the biological target. This could lead to a change in binding affinity and, consequently, a modulation of its biological activity.
To understand the true impact of the 6-acetate group, the synthesis and subsequent biological evaluation of 6-acetyl-Epistephamiersine are necessary. Below is a proposed experimental workflow for such an investigation.
Proposed Experimental Workflow
Caption: Proposed workflow for the synthesis and evaluation of 6-acetyl-Epistephamiersine.
Potential Signaling Pathways for Investigation
Given the diverse activities of hasubanan alkaloids, several signaling pathways could be relevant for investigating the effects of Epistephamiersine and its derivatives. A logical starting point would be to examine pathways commonly associated with the known biological activities of this alkaloid class.
Caption: General signaling pathway potentially modulated by Epistephamiersine derivatives.
Conclusion
While the question of how the 6-acetate group affects Epistephamiersine's function is a pertinent one for medicinal chemists and drug development professionals, there is currently no direct experimental evidence to provide a definitive answer. The information presented here serves as a guide for future research, outlining the potential implications of this chemical modification and proposing a structured approach to its investigation. The synthesis and rigorous biological testing of 6-acetyl-Epistephamiersine are essential next steps to elucidate its functional role and to explore its potential as a novel therapeutic agent.
Comparative analysis of Dihydroepistephamiersine 6-acetate with other neuroactive alkaloids.
A detailed guide for researchers and drug development professionals on the neuroactive profile of Dihydroepistephamiersine 6-acetate in comparison to other significant alkaloids.
This guide provides a comprehensive comparative analysis of the neuroactive properties of this compound alongside other prominent neuroactive alkaloids. The focus is on their interactions with opioid receptors, supported by quantitative binding data and detailed experimental methodologies.
Introduction to this compound
This compound is a member of the hasubanan (B79425) class of alkaloids, a group of compounds known for their structural complexity and diverse biological activities. Hasubanan alkaloids are structurally related to morphine and have garnered significant interest for their potential as analgesics and neuropharmacological agents.[1][2] This guide delves into the specific neuroactive profile of this compound and positions its activity within the broader context of other well-characterized neuroactive alkaloids.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of this compound and selected comparator neuroactive alkaloids for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data, presented as IC50 or Ki values, provide a quantitative measure of the potency of these compounds at their respective receptor targets.
| Alkaloid/Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Source |
| This compound | δ-opioid | Data not available | - |
| µ-opioid | Data not available | - | |
| κ-opioid | Data not available | - | |
| N-Methylstephisoferuline | δ-opioid | 25 µM (IC50) | [1][2] |
| µ-opioid | >100 µM (IC50) | [1][2] | |
| κ-opioid | >100 µM (IC50) | [1][2] | |
| 6-Cinnamoylhernandine | δ-opioid | 46 µM (IC50) | [1][2] |
| µ-opioid | >100 µM (IC50) | [1][2] | |
| κ-opioid | >100 µM (IC50) | [1][2] | |
| Morphine | µ-opioid | 1.2 nM (Ki) | [3] |
| δ-opioid | 230 nM (Ki) | ||
| κ-opioid | 350 nM (Ki) | ||
| Naloxone | µ-opioid | 1.8 nM (Ki) | |
| δ-opioid | 16 nM (Ki) | ||
| κ-opioid | 15 nM (Ki) | ||
| SNC80 | δ-opioid | 1.6 nM (Ki) | |
| µ-opioid | 1100 nM (Ki) | ||
| κ-opioid | 2800 nM (Ki) |
Note: Direct binding data for this compound was not found in the reviewed literature. The data for N-Methylstephisoferuline and 6-Cinnamoylhernandine, also hasubanan alkaloids from Stephania japonica, are presented as representative examples from the same chemical class and plant source.[1][2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the binding affinity data is crucial for the interpretation and replication of the findings.
Opioid Receptor Radioligand Binding Assay
This in vitro assay is a standard method for determining the affinity of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Membrane Preparations: Commercially available cell membranes prepared from cell lines (e.g., CHO-K1) stably expressing the human µ-, δ-, or κ-opioid receptor.
-
Radioligands:
-
[³H]-DAMGO (for µ-opioid receptor)
-
[³H]-Naltrindole (for δ-opioid receptor)
-
[³H]-U69,593 (for κ-opioid receptor)
-
-
Test Compounds: this compound and other alkaloids of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
-
96-well Filter Plates: Plates with a filter bottom to separate bound from free radioligand.
-
Cell Harvester: A device to rapidly filter the contents of the 96-well plates.
-
Liquid Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup:
-
Add a fixed concentration of the appropriate radioligand to each well of a 96-well plate.
-
Add the diluted test compounds to the wells.
-
Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor, e.g., naloxone).
-
-
Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the binding by rapid filtration through the filter plates using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and procedures.
References
Safety Operating Guide
Personal protective equipment for handling Dihydroepistephamiersine 6-acetate
Essential Safety and Handling Guide for Dihydroepistephamiersine 6-acetate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Due to the limited availability of specific safety data for this compound, a precautionary approach is essential, treating it as a potent alkaloid with unknown toxicity. All procedures should be conducted in a controlled laboratory setting by trained personnel.
Quantitative Data Summary
Specific quantitative toxicological data, such as Occupational Exposure Limits (OELs) and LD50 values for this compound, are not currently available. The following table summarizes the available physical and chemical properties and provides conservative, estimated safety parameters based on general knowledge of potent alkaloids.
| Parameter | Value/Recommendation | Source/Notes |
| Chemical Name | This compound | |
| CAS Number | 57361-74-7 | [1] |
| Molecular Formula | C23H31NO7 | [2] |
| Molecular Weight | 433.5 g/mol | [2] |
| Appearance | Powder | [2] |
| Boiling Point | 539.6 ± 50.0 °C (Predicted) | [2] |
| Density | 1.29 ± 0.1 g/cm3 (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | Assumed for a potent compound with no available data.[3] |
| Primary Hazards | Unknown. Potent alkaloids can have a range of toxic effects. | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following PPE should be worn at all times when handling this compound[3][5]:
-
Eye Protection: Wear tightly fitting chemical safety goggles. A face shield should be used in addition to goggles if there is a splash hazard.
-
Hand Protection: Wear two pairs of chemical-resistant gloves, such as nitrile gloves. The outer glove should be removed and disposed of in a sealed bag after the procedure or in case of contamination. The inner glove should be worn under the cuff of the lab coat[5].
-
Respiratory Protection: For handling the compound as a powder or if aerosolization is possible, a powered air-purifying respirator (PAPR) is recommended[6][7]. At a minimum, a well-fitted N95 respirator should be used[5].
-
Protective Clothing: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls may be appropriate[5].
-
Footwear: Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn and disposed of upon exiting the designated handling area[5].
Operational Plan: Handling and Experimental Protocols
Designated Area: All handling of this compound should be performed in a designated and clearly marked area, such as a chemical fume hood or a glove box, to control contamination[3].
Weighing:
-
Perform weighing within a ventilated balance enclosure or a glove box to contain any airborne powder.
-
Use dedicated, labeled spatulas and weighing boats.
-
Clean the balance and surrounding surfaces thoroughly after each use.
Solution Preparation:
-
Slowly add the solid this compound to the solvent to prevent splashing[3].
-
Use a sealed container for mixing or vortexing.
-
If sonication is required, ensure the container is properly sealed and placed in a secondary container.
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of outer gloves in a designated hazardous waste container before leaving the work area.
-
Wash hands and any exposed skin with soap and water immediately after handling.
Emergency Procedures
Spill Procedures:
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or sand[3].
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[8][9].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weighing papers, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.
-
Disposal Method: The exact disposal method will depend on local regulations and the capabilities of your institution's waste management provider. In-laboratory neutralization of potent alkaloids is generally not recommended without a validated procedure. The primary method of disposal for potent chemical waste is typically high-temperature incineration by a licensed hazardous waste disposal company[11][12].
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 57361-74-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. twu.edu [twu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. ptb.de [ptb.de]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
